5'-O-Benzoyl-2,3'-anhydrothymidine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
[(1R,9R,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1/i1D3 |
InChI Key |
WUQUVOAMQGVMKB-XJDKBFHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5'-O-Benzoyl-2,3'-anhydrothymidine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-O-Benzoyl-2,3'-anhydrothymidine-d3 is a deuterated derivative of a synthetic nucleoside analog. This guide provides a comprehensive overview of its chemical properties, applications, and the biological activities associated with its non-deuterated counterpart. The primary application of this compound is as a precursor in the radiosynthesis of [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine), a key radiotracer in positron emission tomography (PET) for imaging cellular proliferation. The non-deuterated form, 5'-O-Benzoyl-2,3'-anhydrothymidine, has demonstrated notable in vitro antiviral activity against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), as well as potential immunosuppressive properties. This document consolidates available quantitative data, details relevant experimental protocols, and illustrates associated chemical and biological pathways.
Chemical Properties and Data
This compound is a stable-isotope labeled analog of 5'-O-Benzoyl-2,3'-anhydrothymidine. The deuterium (B1214612) labeling is typically on the methyl group of the thymine (B56734) base.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | (2R,3R,5R)-3-[(Benzoyloxy)methyl]-2,3-dihydro-8-(methyl-d3)-2,5-methano-5H,9H-pyrimido[2,1-b][2][3][4]dioxazepin-9-one | [1] |
| CAS Number | Not explicitly available for d3 variant; 70838-44-7 for non-deuterated form | [4] |
| Molecular Formula | C₁₇H₁₃D₃N₂O₅ | [1] |
| Molecular Weight | ~331.34 g/mol | [1] |
| Appearance | Colorless solid | [3] |
| Purity | ≥95% | [3] |
| Storage | Store at -20°C, protected from light | [5] |
Applications
Precursor for [¹⁸F]FLT Synthesis
The primary and most well-documented application of 5'-O-Benzoyl-2,3'-anhydrothymidine is as a key precursor in the synthesis of the PET imaging agent [¹⁸F]FLT. [¹⁸F]FLT is a thymidine (B127349) analog used to measure cellular proliferation in vivo, which is crucial for oncology research and clinical diagnostics.
The synthesis involves a nucleophilic substitution reaction where the anhydro-ring is opened by the [¹⁸F]fluoride ion. The benzoyl protecting group at the 5'-O position is subsequently removed.
Research Chemical and Analytical Standard
This compound serves as a useful research chemical and an analytical standard for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] The known isotopic mass difference allows it to be used as an internal standard for the quantification of the non-deuterated analog.
Biological Activity (of Non-Deuterated Analog)
The biological activities described below are for the non-deuterated compound, 5'-O-Benzoyl-2,3'-anhydrothymidine. The deuterated version is expected to have a similar pharmacological profile, potentially with altered metabolic stability.
Antiviral Activity
5'-O-Benzoyl-2,3'-anhydrothymidine has been shown to inhibit the growth of HIV in vitro with a 50% inhibitory concentration (IC₅₀) of 0.8 μM.[3][4] One proposed mechanism of action is the binding of the compound to the viral envelope protein.[3][4] As a nucleoside analog, it may also act as a reverse transcriptase inhibitor after intracellular phosphorylation, leading to chain termination during viral DNA synthesis.
The compound also exhibits potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2).[3][4] For many nucleoside analogs, the mechanism against HSV involves phosphorylation by the viral thymidine kinase, followed by incorporation into the viral DNA by viral DNA polymerase, which ultimately inhibits viral replication.
Immunosuppressive Properties
5'-O-Benzoyl-2,3'-anhydrothymidine has been reported to have immunosuppressive properties.[3][4] The mechanism for thymidine analogs in this context often involves the inhibition of lymphocyte proliferation. By interfering with DNA synthesis, these compounds can arrest the rapid cell division that is characteristic of an immune response.
Experimental Protocols
Automated Radiochemical Synthesis of [¹⁸F]FLT
This protocol is based on the automated synthesis of [¹⁸F]FLT using 5'-O-Benzoyl-2,3'-anhydrothymidine as the precursor.
Materials:
-
5'-O-Benzoyl-2,3'-anhydrothymidine
-
[¹⁸F]Fluoride
-
Tetrabutylammonium (B224687) bicarbonate
-
Water
-
Automated radiochemistry module (e.g., TRACERlab)
-
Sep-Pak® cartridges for purification
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reactor vessel using a solution of tetrabutylammonium bicarbonate.
-
Azeotropic Drying: The [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile under vacuum and heating.
-
Nucleophilic Fluorination: A solution of 5'-O-Benzoyl-2,3'-anhydrothymidine in acetonitrile is added to the dried [¹⁸F]fluoride. The reaction mixture is heated to facilitate the nucleophilic substitution, opening the anhydro-ring and incorporating the [¹⁸F]fluorine.
-
Hydrolysis of Protecting Group: After fluorination, a hydrolysis step is performed to remove the 5'-O-benzoyl protecting group. This is typically achieved by adding an acid or base and heating.
-
Purification: The crude product is purified using Solid Phase Extraction (SPE) with a series of cartridges (e.g., alumina, C18) to remove unreacted [¹⁸F]fluoride, the precursor, and byproducts.
-
Formulation: The purified [¹⁸F]FLT is formulated in a physiologically compatible solution for injection.
General Protocol for In Vitro Antiviral Assay (Plaque Reduction Assay for HSV)
This is a generalized protocol that can be adapted to test the anti-HSV activity of 5'-O-Benzoyl-2,3'-anhydrothymidine.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
5'-O-Benzoyl-2,3'-anhydrothymidine
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Infect the cell monolayers with HSV at a specific multiplicity of infection (MOI) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing methylcellulose and varying concentrations of 5'-O-Benzoyl-2,3'-anhydrothymidine. A no-drug control is also included.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining: Remove the overlay, fix the cells (e.g., with methanol), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the control is determined as the IC₅₀.
General Protocol for Immunosuppressive Assay (Lymphocyte Proliferation Assay)
This is a generalized protocol to assess the effect of the compound on lymphocyte proliferation, often measured by thymidine incorporation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Mitogen (e.g., Phytohaemagglutinin - PHA)
-
5'-O-Benzoyl-2,3'-anhydrothymidine
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
³H-thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Cell Culture: Culture PBMCs in 96-well plates in the presence of a mitogen (to stimulate proliferation) and varying concentrations of 5'-O-Benzoyl-2,3'-anhydrothymidine.
-
Incubation: Incubate the cells for 48-72 hours.
-
Radiolabeling: Add ³H-thymidine to each well and incubate for an additional 18-24 hours. During this time, proliferating cells will incorporate the ³H-thymidine into their DNA.
-
Harvesting: Harvest the cells onto filter mats using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
Data Analysis: The reduction in ³H-thymidine incorporation in the presence of the compound compared to the control indicates its antiproliferative (and thus potentially immunosuppressive) effect.
Pathways and Mechanisms
Role of Deuteration in Pharmacokinetics
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2][6] This is known as the kinetic isotope effect. When a C-H bond cleavage is the rate-limiting step in the metabolism of a drug, replacing hydrogen with deuterium can slow down this process.[2][6] This can lead to:
-
Longer plasma half-life
-
Reduced formation of certain metabolites
For this compound, the deuteration on the thymine's methyl group may alter its metabolism by enzymes that target this site.
Caption: Kinetic isotope effect on drug metabolism.
Proposed Antiviral Mechanism of Nucleoside Analogs
The antiviral activity of many nucleoside analogs, including derivatives of thymidine, generally follows a common pathway within the host cell.
Caption: General mechanism of action for antiviral nucleoside analogs.
Conclusion
This compound is a specialized chemical primarily utilized in the production of the PET radiotracer [¹⁸F]FLT. Its non-deuterated counterpart has shown promising, albeit not fully characterized, antiviral and immunosuppressive activities in vitro. The deuterated form offers potential advantages in research and as an analytical standard due to altered metabolic properties conferred by the kinetic isotope effect. Further research is warranted to fully elucidate the mechanisms of action of its biological activities and to explore the specific pharmacokinetic benefits of its deuteration in a therapeutic context. This guide serves as a foundational resource for professionals engaged in drug development, medical imaging, and virological and immunological research.
References
- 1. clearsynth.com [clearsynth.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. 5'-O-Benzoyl-2,3'-anhydrothymidine | CymitQuimica [cymitquimica.com]
- 4. 5'-O-Benzoyl-2,3'-anhydrothymidine | 70838-44-7 | NB03505 [biosynth.com]
- 5. NUCMEDCOR. 5’-O-Benzoyl-2,3’-anhydrothymidine (Custom Volume) [nucmedcor.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Profile of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide consolidates the currently available information on 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, a deuterated nucleoside analog. While in-depth mechanistic studies are not extensively available in publicly accessible literature, this document summarizes its known biological activities, proposed mechanisms of action, and available data. The deuterated form, this compound, is primarily utilized as a stable isotope-labeled standard for analytical purposes in research and drug development.[1] Biological data predominantly pertains to the non-deuterated parent compound, 5'-O-Benzoyl-2,3'-anhydrothymidine.
Core Biological Activities
5'-O-Benzoyl-2,3'-anhydrothymidine has been reported to exhibit two primary biological activities:
-
Antiviral Activity: The compound has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2).[1][2]
-
Immunosuppressive Properties: The compound is described as possessing immunosuppressive capabilities, though the specific mechanisms are not well-documented in the available literature.[1][2]
Mechanism of Action: Antiviral Effects
The most specific information regarding the mechanism of action of 5'-O-Benzoyl-2,3'-anhydrothymidine relates to its anti-HIV activity. It is proposed to act as a covalent inhibitor of HIV entry into host cells.[1][2]
Covalent Binding to HIV Envelope Protein
The primary mechanism is described as the covalent binding of the molecule to an isomeric site on the HIV viral envelope protein.[1][2] The viral envelope protein, particularly the gp41 subunit, is a critical component for the fusion of the viral and host cell membranes, a necessary step for viral entry. While the precise binding location and the specific amino acid residues involved are not detailed in the available literature, the concept of covalent inhibition of gp41 is a recognized antiviral strategy. Such inhibitors are designed to permanently bind to their targets, thereby irreversibly blocking their function.
The logical relationship for this proposed mechanism can be visualized as follows:
Quantitative Data
The available quantitative data for the biological activity of 5'-O-Benzoyl-2,3'-anhydrothymidine is limited. The primary reported value is its in vitro inhibitory concentration against HIV.
| Compound | Target | Assay Type | Value | Reference |
| 5'-O-Benzoyl-2,3'-anhydrothymidine | HIV | In vitro growth inhibition | IC50: 0.8 μM | [1][2] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 5'-O-Benzoyl-2,3'-anhydrothymidine are not provided in the reviewed literature. The available information mentions that the anti-HIV activity was determined through in vitro growth inhibition assays.
A generalized workflow for such an assay would typically involve the following steps:
Immunosuppressive Mechanism of Action
While 5'-O-Benzoyl-2,3'-anhydrothymidine is reported to have immunosuppressive properties, the specific signaling pathways and molecular targets involved are not detailed in the available scientific literature. Further research is required to elucidate the mechanism behind this activity.
Role as a Chemical Intermediate
It is noteworthy that 2,3'-anhydrothymidine (B14821) and its derivatives, such as 5'-O-Benzoyl-2,3'-anhydrothymidine, serve as important intermediates in the synthesis of other modified nucleosides. For instance, they are used in the production of 3'-(tetrazol-2''-yl)-3'-deoxythymidines. This synthetic utility is a key aspect of its application in medicinal chemistry.
Conclusion and Future Directions
5'-O-Benzoyl-2,3'-anhydrothymidine is a nucleoside analog with documented antiviral and immunosuppressive activities. Its primary proposed mechanism of anti-HIV action is through covalent modification of the viral envelope protein. However, a comprehensive understanding of its mechanism of action, particularly for its immunosuppressive effects, is lacking. The deuterated form, this compound, serves as an analytical standard.
For drug development professionals and researchers, this compound may represent a scaffold for the development of novel covalent inhibitors. Future research should focus on:
-
Identifying the precise binding site on the HIV envelope protein.
-
Elucidating the mechanism of its immunosuppressive activity.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential.
-
Publishing detailed experimental protocols to allow for reproducible and comparable studies.
Without further dedicated research and publication, a more in-depth technical guide on the core mechanism of action of this compound cannot be fully realized.
References
An In-depth Technical Guide to 5'-O-Benzoyl-2,3'-anhydrothymidine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, a deuterated analogue of a biologically active thymidine (B127349) derivative. This document details its identification, physicochemical properties, and proposed methodologies for its synthesis and analysis, based on established chemical principles for related nucleoside analogues. Furthermore, it explores the potential biological activities and mechanisms of action of the parent compound, offering insights for researchers in antiviral and immunology fields.
Compound Identification and Properties
This compound is a stable isotope-labeled version of 5'-O-Benzoyl-2,3'-anhydrothymidine. The deuterium (B1214612) labeling is typically on the methyl group of the thymine (B56734) base. While a specific CAS number for the deuterated variant is not officially registered, the scientific and commercial literature consistently refers to the CAS number of the parent, non-deuterated compound.
Table 1: Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | (2R,3R,5R)-3-[(Benzoyloxy)methyl]-2,3-dihydro-8-methyl-d3-2,5-methano-5H,9H-pyrimido[2,1-b][1][2][3]dioxazepin-9-one; 2,3'-Anhydro-5'-O-benzoylthymidine-d3 |
| CAS Number | 70838-44-7 (for the non-deuterated parent compound) |
| Chemical Formula | C₁₇H₁₃D₃N₂O₅ |
| Molecular Weight | 331.34 g/mol |
Table 2: Physicochemical Properties (Predicted and from Supplier Data)
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | Store at -20°C, protected from light and moisture |
Proposed Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned as a multi-step process starting from a deuterated thymidine precursor.
Step 1: Synthesis of 2,3'-Anhydrothymidine-d3 (B13863663) from Thymidine-d3 (B1140132)
This step involves the cyclization of thymidine-d3 to form the anhydro linkage. A common method involves the use of a dehydrating agent or a two-step process of activation of the 3'-hydroxyl group followed by intramolecular nucleophilic attack by the 2-carbonyl oxygen.
-
Materials: Thymidine-d3, diphenyl carbonate, dimethylformamide (DMF), sodium bicarbonate.
-
Procedure:
-
Dissolve Thymidine-d3 and diphenyl carbonate in anhydrous DMF.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 150°C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a solution of sodium bicarbonate.
-
The product, 2,3'-anhydrothymidine-d3, can be extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Step 2: 5'-O-Benzoylation of 2,3'-Anhydrothymidine-d3
This step introduces the benzoyl group at the 5'-hydroxyl position.
-
Materials: 2,3'-Anhydrothymidine-d3, benzoyl chloride, pyridine (B92270).
-
Procedure:
-
Dissolve 2,3'-anhydrothymidine-d3 in anhydrous pyridine and cool the solution in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the completion of the reaction.
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
-
References
An In-depth Technical Guide to the Core Differences Between Anhydrothymidine and Thymidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymidine (B127349) is a fundamental pyrimidine (B1678525) deoxynucleoside essential for DNA synthesis and repair. Its structural analog, anhydrothymidine, characterized by an internal ether linkage within the deoxyribose sugar moiety, serves as a critical synthetic intermediate in the development of novel nucleoside analogs with therapeutic potential. This technical guide provides a comprehensive comparison of the chemical, physical, and biological properties of thymidine and anhydrothymidine. We detail their structural distinctions, summarize key physicochemical data in comparative tables, and present experimental protocols for their differentiation. Furthermore, we visualize the canonical DNA salvage pathway involving thymidine and the synthetic utility of anhydrothymidine using process diagrams, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
In the realm of molecular biology and pharmacology, the subtle modification of nucleoside structures can lead to profound changes in biological activity. Thymidine (deoxythymidine) is a cornerstone of life, serving as one of the four essential building blocks of deoxyribonucleic acid (DNA).[1][2] Its primary role is in DNA replication and repair, where it is incorporated into the growing DNA strand opposite deoxyadenosine.[2] The cellular availability of thymidine, tightly regulated through both de novo and salvage pathways, is crucial for maintaining genomic stability.[3][4]
Anhydrothymidine, a derivative of thymidine, contains an additional ether bond between different positions of the deoxyribose ring, most commonly forming a 2,3'- or 3',5'-anhydro linkage. This intramolecular cyclization results in a conformationally constrained structure. While not a direct participant in DNA synthesis, anhydrothymidine is a pivotal intermediate in nucleoside chemistry. Its fixed sugar conformation and the chemical reactivity of the anhydro-bridge make it an ideal starting material for synthesizing a wide array of modified nucleosides, including antiviral and anticancer agents. This guide will explore the key differences between these two molecules, providing the technical detail necessary for professionals in drug development and biomedical research.
Structural and Physicochemical Differences
The primary distinction between thymidine and anhydrothymidine lies in the structure of the sugar moiety. Thymidine possesses a flexible deoxyribose ring with hydroxyl groups at the 3' and 5' positions.[5] In contrast, anhydrothymidine features a rigid, bicyclic sugar structure due to the formation of an ether linkage, for example, between the C2 and C3' atoms (2,3'-anhydrothymidine) or the C3' and C5' atoms (3',5'-anhydrothymidine).[6] This fundamental structural change significantly alters the molecule's physical and chemical properties.
Chemical Structures
-
Thymidine: Composed of a thymine (B56734) base attached to a 2-deoxyribose sugar via a β-N1-glycosidic bond.
-
Anhydrothymidine: Characterized by an additional intramolecular ether bond within the sugar ring, leading to a more rigid conformation. The most common isomers are 2,3'-Anhydrothymidine (B14821) and 3',5'-Anhydrothymidine.[6]
Physicochemical Properties
The structural differences manifest in distinct physicochemical properties, which are critical for experimental design and drug development.
| Property | Thymidine | 2,3'-Anhydrothymidine | 3',5'-Anhydrothymidine |
| Molecular Formula | C₁₀H₁₄N₂O₅[1][7] | C₁₀H₁₂N₂O₄[8] | C₁₀H₁₂N₂O₄[6] |
| Molecular Weight | 242.23 g/mol [1][7] | 224.21 g/mol | 224.21 g/mol [6] |
| CAS Number | 50-89-5[1] | 15981-92-7[8] | 38313-48-3[6] |
| Melting Point | 185 °C[1] | Not specified (powder form) | Not specified |
| Solubility | Soluble in water.[7] | Soluble in methanol (B129727) (50 mg/mL). | Not specified |
| Appearance | White crystalline powder.[1] | Powder. | Not specified |
Biological and Functional Distinctions
The functional roles of thymidine and anhydrothymidine are fundamentally different. Thymidine is an active biological substrate for enzymes in critical metabolic pathways, whereas anhydrothymidine is primarily valued as a versatile synthetic precursor.
Thymidine's Role in the DNA Salvage Pathway
Thymidine is a key substrate in the DNA salvage pathway, which recycles nucleosides from DNA breakdown. Cytosolic thymidine kinase 1 (TK1), a cell cycle-regulated enzyme, phosphorylates thymidine to thymidine monophosphate (dTMP).[4] Subsequent phosphorylations yield deoxythymidine triphosphate (dTTP), which is then used by DNA polymerases for DNA synthesis.[3][4] The expression of TK1 is activated by the E2F family of transcription factors, linking the salvage pathway directly to the cell's proliferative state.[9]
Anhydrothymidine as a Synthetic Intermediate
The constrained anhydro- linkage in anhydrothymidine makes it an excellent electrophile for nucleophilic substitution reactions. This property is exploited to introduce modifications at specific positions of the sugar ring, which is difficult to achieve with thymidine due to its multiple reactive hydroxyl groups. For instance, 2,3'-anhydrothymidine can be derivatized to synthesize 3'-substituted analogs, such as 3'-(tetrazole-2'-yl)-3'-deoxythymidines. This synthetic versatility is crucial for creating libraries of novel nucleoside analogs for screening in drug discovery programs.
Experimental Protocols for Differentiation and Characterization
Distinguishing between thymidine and anhydrothymidine requires specific analytical techniques. Chromatography is used for separation, while spectroscopy provides definitive structural identification.
Chromatographic Separation
4.1.1 Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the synthesis of anhydrothymidine from thymidine and for assessing purity.[10]
-
Objective: To separate thymidine and anhydrothymidine based on polarity.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane (B109758) and methanol (e.g., 9:1 v/v). The optimal ratio may require adjustment. Anhydrothymidine is less polar than thymidine and will have a higher Rf value.
-
Procedure:
-
Dissolve samples of thymidine, anhydrothymidine, and the reaction mixture in a small amount of methanol.
-
Spot the samples onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots under UV light (254 nm).
-
-
Expected Outcome: Two distinct spots for thymidine and anhydrothymidine, with the latter traveling further up the plate.
4.1.2 High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative separation and analysis of nucleosides and their derivatives.[11]
-
Objective: To achieve high-resolution separation for purity analysis and quantification.
-
Column: A reverse-phase C18 column is typically suitable. For more complex mixtures, HILIC or mixed-mode columns can be employed.[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), often with a modifier like formic acid for LC/MS compatibility.
-
Procedure:
-
Prepare standards of thymidine and anhydrothymidine, and the sample for analysis, in the mobile phase.
-
Inject the sample into the HPLC system.
-
Run a suitable gradient program (e.g., starting with 5% B, ramping to 95% B) to elute the compounds.
-
Detect the compounds using a UV detector (typically at 260 nm).
-
-
Expected Outcome: Thymidine, being more polar, will elute earlier than the less polar anhydrothymidine under reverse-phase conditions.
Spectroscopic Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
Objective: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
-
Key Differences:
-
¹H NMR: The proton signals of the sugar moiety will be significantly different. In anhydrothymidine, the constrained bicyclic system leads to distinct chemical shifts and coupling patterns for the sugar protons (H1', H2', H3', etc.) compared to the more flexible deoxyribose ring of thymidine.[10] The absence of the 3'-OH proton signal and shifts in adjacent protons would be indicative of a 2,3'-anhydro linkage.
-
¹³C NMR: The carbon signals for the sugar ring will also differ significantly, reflecting the altered chemical environment due to the ether linkage.
-
4.2.2 Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation patterns.
-
Objective: To confirm the molecular weight and aid in structural identification.
-
Key Differences:
-
Molecular Ion: Anhydrothymidine (C₁₀H₁₂N₂O₄) will show a molecular ion peak at m/z 224.08, whereas thymidine (C₁₀H₁₄N₂O₅) will appear at m/z 242.09 (in positive ESI mode, [M+H]⁺ would be 225.09 and 243.10, respectively).
-
Fragmentation: The fragmentation patterns will differ. Thymidine typically shows a characteristic loss of the deoxyribose sugar moiety. The fragmentation of anhydrothymidine will be governed by the more stable bicyclic ring system.[12]
-
Applications in Research and Drug Development
The distinct properties of thymidine and anhydrothymidine define their applications. Thymidine and its analogs are often used directly as therapeutic agents or research tools, while anhydrothymidine is a key player behind the scenes in synthetic chemistry.
-
Thymidine Analogs: Thymidine's central role in DNA synthesis makes it a target for therapeutic intervention. Analogs like Azidothymidine (AZT) inhibit viral reverse transcriptase, while others like Bromodeoxyuridine (BrdU) and 5-Ethynyl-2´-deoxyuridine (EdU) are used to label proliferating cells in research.[1][2]
-
Anhydrothymidine in Drug Discovery: Anhydrothymidine serves as a crucial building block for creating novel nucleoside analogs. Its synthetic utility allows for the systematic modification of the sugar portion of the nucleoside, enabling the exploration of structure-activity relationships (SAR) to develop drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The development of compounds with antiviral, antibacterial, or anticancer properties often involves synthetic routes where anhydro-intermediates are key.[13]
Conclusion
Thymidine and anhydrothymidine, while structurally related, possess fundamentally different chemical properties and biological functions. Thymidine is a vital substrate for DNA replication and a target for established therapeutic agents. Anhydrothymidine, with its rigid, bicyclic sugar structure, is not biologically active in the same manner but is an invaluable and versatile intermediate for the synthesis of novel, modified nucleosides. A thorough understanding of their distinct characteristics, supported by appropriate analytical and synthetic methodologies, is essential for professionals engaged in nucleoside chemistry and the development of next-generation therapeutics.
References
- 1. Thymidine - Wikipedia [en.wikipedia.org]
- 2. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3',5'-Anhydrothymidine | C10H12N2O4 | CID 14069470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Methano-5H,9H-pyrimido(2,1-b)(1,5,3)dioxazepin-9-one, 2,3-dihydro-3-(hydroxymethyl)-8-methyl-, (2R,3R,5R)- | C10H12N2O4 | CID 457982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Potential through simplicity: thymidine kinase-1 as a biomarker for CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4914233A - Synthesis of beta-thymidine - Google Patents [patents.google.com]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoyl Group: A Cornerstone in Nucleoside Chemistry for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleoside chemistry, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity in the synthesis of modified nucleosides, which form the backbone of numerous therapeutic agents and molecular biology tools. Among the arsenal (B13267) of protective moieties, the benzoyl (Bz) group has established itself as a versatile and reliable workhorse for the safeguarding of hydroxyl and exocyclic amino functionalities. Its stability under a range of reaction conditions, coupled with its predictable reactivity and methods for clean removal, has solidified its essential role in the synthesis of oligonucleotides and antiviral nucleoside analogues.
This technical guide provides a comprehensive overview of the role of the benzoyl protecting group in nucleoside chemistry, detailing its application, methods of introduction and removal, and its profound influence on the stereochemical outcome of glycosylation reactions. The content herein is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel nucleoside-based compounds.
Core Functions of the Benzoyl Protecting Group
The primary role of the benzoyl group in nucleoside chemistry is to mask the reactive hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases (adenine, cytosine, and guanine). This protection is crucial to prevent undesired side reactions during key synthetic transformations, such as phosphitylation in oligonucleotide synthesis and glycosylation for the creation of nucleoside analogues.
Key attributes of the benzoyl protecting group include:
-
Stability: The benzoyl group is stable to a variety of reaction conditions, including those employed in oligonucleotide synthesis cycles.[1][2] It is more stable than the acetyl (Ac) group.[2]
-
Selective Introduction: Benzoylation can be achieved with high selectivity for specific positions under controlled conditions.
-
Mild Removal: The benzoyl group can be efficiently removed under basic conditions, most commonly using methanolic ammonia (B1221849), which is compatible with many other protecting groups used in nucleoside chemistry.[1][3]
-
Stereodirecting Influence: The benzoyl group at the C2'-position of the sugar ring plays a critical role in directing the stereochemical outcome of glycosylation reactions through a mechanism known as anchimeric assistance.[4][5][6][7]
Quantitative Data on Benzoyl Protection and Deprotection
The efficiency of protection and deprotection steps is a critical factor in the overall yield of a synthetic route. The following tables summarize available quantitative data for the benzoylation and debenzoylation of nucleosides.
| Nucleoside | Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Thymidine (B127349) | Benzoyl | Benzoyl Chloride, Pyridine (B92270) | Acetonitrile | 0°C to RT | - | High | [3] |
| Cytidine | Benzoyl | Benzoic Anhydride | Methanol | Reflux | - | - | [8] |
| Adenosine (2'-O-THP) | Benzoyl (on OH and NH2) | Benzoyl Chloride | Pyridine | 0°C to RT | 2h | - | [8] |
| Thymine | Benzoyl (N3) | Benzoyl Chloride, Pyridine | Acetonitrile | Room Temp | 24h | Up to 98% | [1] |
Table 1: Representative Yields for Benzoylation of Nucleosides. This table provides a summary of typical reaction conditions and reported yields for the introduction of the benzoyl protecting group onto various nucleosides.
| Protected Nucleoside | Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N3-Benzoylthymidine | Methanolic Ammonia | Methanol | Room Temp | - | - | [3] |
| N-Benzoyl Adenosine Analog | 7N Ammonia in Methanol | Methanol | Room Temp | 7h | - | [9] |
| N-Benzoyl Sofosbuvir (B1194449) | 70% Aqueous Acetic Acid | Water/Acetic Acid | 90-95°C | - | - | [10] |
Table 2: Conditions for the Deprotection of Benzoylated Nucleosides. This table outlines common reagents and conditions for the removal of the benzoyl group from protected nucleosides.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. The following sections provide step-by-step methodologies for the introduction and removal of the benzoyl protecting group.
Protocol 1: N-Benzoylation of Thymidine
This protocol describes the protection of the N3 position of thymidine using benzoyl chloride.[3]
Reagents:
-
Thymidine
-
Benzoyl Chloride
-
Pyridine
-
Acetonitrile
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Dissolve thymidine in a mixture of pyridine and acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by crystallization or silica (B1680970) gel chromatography.
Protocol 2: Deprotection of N-Benzoyl Nucleosides using Methanolic Ammonia
This protocol details the removal of the N-benzoyl group using a solution of ammonia in methanol.[3][9]
Reagents:
-
N-Benzoyl protected nucleoside
-
Methanolic Ammonia (typically 7N)
Procedure:
-
Dissolve the N-benzoyl protected nucleoside in methanolic ammonia.
-
Stir the solution at room temperature. The reaction can be gently heated if necessary.
-
Monitor the progress of the deprotection by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude deprotected nucleoside can then be purified by appropriate methods such as crystallization or chromatography.
Role in Directing Glycosylation Stereoselectivity: Anchimeric Assistance
One of the most significant roles of the benzoyl group in nucleoside chemistry is its ability to direct the stereochemical outcome of glycosylation reactions. When a benzoyl group is placed at the C2'-position of the sugar donor, it can participate in the reaction mechanism through a process called anchimeric assistance or neighboring group participation.[4][5][6][7]
This participation leads to the formation of a cyclic acyloxonium ion intermediate after the departure of the leaving group at the anomeric center (C1'). This intermediate effectively blocks one face of the sugar ring, forcing the incoming nucleophile (the nucleobase) to attack from the opposite face. This results in the highly stereoselective formation of the 1,2-trans-glycosidic bond. For ribofuranosyl donors, this directs the formation of the desired β-anomer.
The electronic properties of the benzoyl group can be modulated by introducing substituents on the phenyl ring. Electron-donating groups on the benzoyl ring can enhance the rate of glycosylation, while electron-withdrawing groups can decrease the rate.[4] This fine-tuning of reactivity is a powerful tool in the strategic synthesis of complex oligosaccharides and nucleoside analogues.
Visualization of Key Processes
To visually represent the logical flow of key processes in nucleoside chemistry involving the benzoyl protecting group, the following diagrams have been generated using the DOT language.
Caption: General workflow for nucleoside synthesis.
Caption: Anchimeric assistance by the 2'-O-benzoyl group.
Application in Drug Development: The Case of Antivirals
The strategic use of protecting groups, including the benzoyl group, is central to the synthesis of many antiviral drugs. While specific, proprietary synthetic routes for commercial drugs are often not fully disclosed in the public domain, the principles of protecting group chemistry are universally applied. In the context of nucleoside analogues like Remdesivir and Sofosbuvir, protecting groups are essential for the controlled, stereoselective synthesis of the modified nucleoside core.
For instance, in the synthesis of Remdesivir, a key step involves the coupling of a protected ribose derivative with the nucleobase analogue. Protecting groups on the ribose, which could include benzoyl or benzyl (B1604629) groups, are crucial for directing the stereochemistry of this coupling and for preventing unwanted reactions at the hydroxyl positions during subsequent transformations.[11][12][13][14] Similarly, in the synthesis of Sofosbuvir, protecting groups are employed to facilitate the introduction of the fluorine atom and the phosphoramidate (B1195095) moiety with the correct stereochemistry.[10][15]
Caption: Role of protecting groups in antiviral synthesis.
Conclusion
The benzoyl protecting group remains an indispensable tool in the field of nucleoside chemistry. Its robust nature, coupled with well-established protocols for its introduction and removal, makes it a reliable choice for a wide range of synthetic applications. Furthermore, its profound influence on the stereochemical outcome of glycosylation reactions through anchimeric assistance provides chemists with a powerful method for the construction of complex nucleoside-based molecules. As the demand for novel antiviral therapies and sophisticated molecular probes continues to grow, the strategic application of the benzoyl group will undoubtedly continue to play a pivotal role in advancing research and development in this critical area of science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 11. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]
- 13. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, a crucial deuterated intermediate for the preparation of isotopically labeled therapeutic nucleoside analogs and positron emission tomography (PET) imaging agents. The protocols herein describe a robust method for the regioselective 5'-O-benzoylation of 2,3'-anhydrothymidine-d3 (B13863663). This guide includes comprehensive experimental procedures, characterization data, and visual workflows to aid researchers in the successful synthesis and purification of this key compound.
Introduction
Isotopically labeled compounds are indispensable tools in drug discovery and development, facilitating studies in metabolism, pharmacokinetics, and quantitative analysis. This compound serves as a stable-labeled internal standard and a precursor for the synthesis of various biologically active nucleoside analogs. The anhydro linkage provides a constrained sugar conformation, which is a key structural feature in several antiviral and anticancer agents. The presence of deuterium (B1214612) at the 5-methyl position of the thymine (B56734) base allows for precise tracking and quantification in biological systems.
Chemical Information and Properties
A summary of the key chemical properties for the starting material and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,3'-Anhydrothymidine-d3 | C₁₀H₉D₃N₂O₄ | 227.23 | N/A |
| This compound | C₁₇H₁₃D₃N₂O₅ | 331.34 | N/A |
| 5'-O-Benzoyl-2,3'-anhydrothymidine (non-deuterated) | C₁₇H₁₆N₂O₅ | 328.32 | 70838-44-7 |
Synthesis Workflow
The synthesis of this compound is a two-step process starting from commercially available thymidine-d3. The first step involves the formation of the 2,3'-anhydro linkage, followed by the selective benzoylation of the 5'-hydroxyl group.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
-
2,3'-Anhydrothymidine-d3
-
Benzoyl chloride (BzCl)
-
Anhydrous pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol 1: Synthesis of this compound
This protocol outlines the selective benzoylation of the 5'-hydroxyl group of 2,3'-anhydrothymidine-d3.
Caption: Step-by-step workflow for the synthesis and purification.
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2,3'-anhydrothymidine-d3 (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Addition of Benzoyl Chloride: While stirring, add benzoyl chloride (1.1 eq) dropwise to the solution over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of pyridine).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization Data (Representative)
The following tables summarize the expected characterization data for the synthesized compound. The data for the non-deuterated analog is provided for reference.
Table 1: Physicochemical Properties
| Property | This compound | 5'-O-Benzoyl-2,3'-anhydrothymidine |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (HPLC) | >98% | >98% |
| Solubility | Soluble in DMSO, DMF, Methanol | Soluble in DMSO, DMF, Methanol |
Table 2: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)
Note: The chemical shifts for the deuterated compound are expected to be very similar to the non-deuterated analog, with the key difference being the absence of the thymine methyl proton signal.
| Proton Assignment | 5'-O-Benzoyl-2,3'-anhydrothymidine (ppm) | Expected for this compound (ppm) |
| H-6 | ~7.5 | ~7.5 |
| H-1' | ~6.3 | ~6.3 |
| H-2' | ~2.5-2.7 | ~2.5-2.7 |
| H-3' | ~5.2 | ~5.2 |
| H-4' | ~4.2 | ~4.2 |
| H-5' | ~4.5-4.6 | ~4.5-4.6 |
| Benzoyl-H | ~7.4-8.1 | ~7.4-8.1 |
| CH₃-5 | ~1.9 | Absent |
Table 3: Representative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Note: The carbon spectrum of the deuterated compound will be nearly identical to the non-deuterated analog. The C-5 methyl carbon signal will be a triplet due to C-D coupling.
| Carbon Assignment | Chemical Shift (ppm) |
| C-2 | ~150 |
| C-4 | ~163 |
| C-5 | ~111 |
| C-6 | ~136 |
| C-1' | ~87 |
| C-2' | ~39 |
| C-3' | ~75 |
| C-4' | ~85 |
| C-5' | ~64 |
| Benzoyl-C=O | ~166 |
| Benzoyl-C | ~128-133 |
| CH₃-5 | ~12 (as a triplet) |
Applications
-
Internal Standard: this compound is an ideal internal standard for mass spectrometry-based quantification of thymidine (B127349) analogs in biological matrices.
-
Precursor for PET Tracers: It serves as a key precursor in the synthesis of deuterated PET imaging agents, such as [¹⁸F]FLT-d3 (3'-deoxy-3'-[¹⁸F]fluorothymidine-d3), used for imaging cell proliferation.
-
Mechanistic Studies: The deuterated label can be used in mechanistic studies of enzymes that metabolize thymidine and its analogs.
Safety and Handling
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent for detailed safety information.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Benzoyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
Disclaimer
The protocols and data presented in this document are for research and development purposes only. They should be performed by trained professionals in a suitably equipped laboratory. The results may vary depending on the specific experimental conditions and the purity of the reagents used.
Application Notes: 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 in Metabolic Research
Introduction
5'-O-Benzoyl-2,3'-anhydrothymidine-d3 is a deuterated analogue of 5'-O-Benzoyl-2,3'-anhydrothymidine. The incorporation of deuterium (B1214612) (d3) creates a stable, heavy isotope-labeled version of the parent molecule. This key feature makes it an invaluable tool in metabolic studies, primarily for use with mass spectrometry (MS)-based detection methods. While specific research on this particular deuterated compound is not extensively published, its applications can be inferred from the well-established use of stable isotope-labeled compounds in pharmacology and metabolomics.
Principal Applications
The primary application of this compound in metabolic studies is as an internal standard for the accurate quantification of its non-labeled counterpart, 5'-O-Benzoyl-2,3'-anhydrothymidine, in complex biological matrices. The use of deuterium-labeled standards is a gold-standard technique in quantitative mass spectrometry for its ability to correct for sample loss during preparation and for variations in instrument response.
A secondary, potential application is as a metabolic tracer to investigate the metabolic fate of 5'-O-Benzoyl-2,3'-anhydrothymidine. By introducing the deuterated compound into a biological system, researchers can track the appearance of its metabolites, which will also carry the deuterium label. This allows for the elucidation of metabolic pathways without the need for radioactive isotopes.[1][2][3]
Mechanism of Action in Research
In quantitative analysis, this compound is added to a biological sample (e.g., plasma, urine, cell lysate) at a known concentration at the beginning of the sample preparation process. Because the deuterated and non-deuterated forms are chemically identical, they exhibit the same behavior during extraction, derivatization, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By comparing the signal intensity of the analyte to the internal standard, precise quantification can be achieved.
As a tracer, the compound would be introduced to an in vitro or in vivo system. Subsequent analysis of samples over time would identify new deuterated species, representing the metabolites of the parent compound. This approach is instrumental in identifying the enzymes and pathways responsible for the biotransformation of the drug candidate.
Data Presentation
Quantitative data from metabolic studies using this compound are typically presented in tabular format to facilitate comparison across different experimental conditions.
Table 1: Quantification of 5'-O-Benzoyl-2,3'-anhydrothymidine in Rat Plasma Following Oral Administration
| Time Point (hours) | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |
| 0.5 | 15,480 | 110,500 | 0.140 | 70.0 |
| 1 | 35,670 | 108,900 | 0.328 | 164.0 |
| 2 | 58,900 | 112,100 | 0.525 | 262.5 |
| 4 | 25,340 | 109,800 | 0.231 | 115.5 |
| 8 | 8,120 | 111,300 | 0.073 | 36.5 |
| 24 | 1,560 | 110,100 | 0.014 | 7.0 |
This table represents example data and is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of 5'-O-Benzoyl-2,3'-anhydrothymidine using a deuterated internal standard for accurate quantification.
Materials:
-
5'-O-Benzoyl-2,3'-anhydrothymidine
-
This compound (Internal Standard, IS)
-
Human Liver Microsomes (HLMs)
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic Acid
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of 5'-O-Benzoyl-2,3'-anhydrothymidine in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Create a working solution of the analyte at 100 µM in phosphate buffer.
-
Create a working solution of the IS at 100 ng/mL in ACN for protein precipitation.
-
-
Incubation:
-
In a microcentrifuge tube, combine 188 µL of 0.1 M phosphate buffer (pH 7.4), 2 µL of the 100 µM analyte working solution, and 10 µL of HLM suspension (to a final protein concentration of 0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regeneration system.
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add the 50 µL aliquot to a new tube containing 150 µL of cold ACN with the internal standard (100 ng/mL).
-
Vortex vigorously for 1 minute to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable C18 column.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid and ACN with 0.1% formic acid.
-
Monitor the parent and product ions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
Protocol 2: Analysis of Thymidine (B127349) Analogue Incorporation into Cellular DNA
This protocol describes a method to quantify the amount of a thymidine analogue incorporated into the DNA of cultured cells, using the deuterated compound as an internal standard.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
5'-O-Benzoyl-2,3'-anhydrothymidine
-
This compound (IS)
-
DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Acetonitrile (ACN)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of 5'-O-Benzoyl-2,3'-anhydrothymidine for a specified period (e.g., 24 hours).
-
-
DNA Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
-
DNA Digestion:
-
To 10-20 µg of DNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into individual deoxynucleosides.
-
Add alkaline phosphatase and continue to incubate at 37°C for an additional 2 hours to remove the phosphate group.
-
-
Sample Preparation for LC-MS/MS:
-
Spike the digested DNA sample with a known amount of this compound.
-
Precipitate any remaining proteins by adding three volumes of cold methanol and centrifuging at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform LC-MS/MS analysis as described in Protocol 1, optimizing the MRM transitions for the deoxynucleoside form of the analyte and the internal standard.
-
Quantify the amount of incorporated analogue by comparing its peak area to that of the internal standard and normalizing to the total amount of DNA analyzed.
-
Visualizations
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Simplified pathway of thymidine analogue incorporation into DNA.
Caption: Experimental workflow for an in vitro metabolism assay.
References
- 1. Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Notes and Protocols: Experimental Use of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, a deuterated analog of thymidine (B127349), in the context of antiviral research. This document outlines its potential applications, mechanism of action, and detailed protocols for its evaluation as an antiviral agent.
Introduction
5'-O-Benzoyl-2,3'-anhydrothymidine is a heterocyclic thymidine analog that has demonstrated inhibitory activity against various viruses. The deuterated form, this compound, serves as a valuable tool in research, particularly in metabolic stability and pharmacokinetic studies, due to the kinetic isotope effect. This document focuses on the non-deuterated compound's known antiviral properties as a proxy for designing experiments with its deuterated counterpart.
Thymidine analogs often exert their antiviral effects by acting as chain terminators during viral DNA synthesis. After being phosphorylated by viral and cellular kinases to their triphosphate form, they are incorporated into the growing viral DNA strand by viral DNA polymerase. The absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus halting replication.
Antiviral Activity
The non-deuterated form, 5'-O-Benzoyl-2,3'-anhydrothymidine, has shown efficacy against several viruses in vitro. The following table summarizes its reported antiviral activity.
| Virus | Assay Type | Cell Line | Parameter | Value | Reference |
| Human Immunodeficiency Virus (HIV) | In vitro growth inhibition | - | IC50 | 0.8 µM | [1][2] |
| Herpes Simplex Virus Type 1 (HSV-1) | In vitro antiviral activity | - | Potent Activity | - | [1][2] |
| Herpes Simplex Virus Type 2 (HSV-2) | In vitro antiviral activity | - | Potent Activity | - | [1][2] |
Proposed Mechanism of Action
The antiviral mechanism of thymidine analogs like 5'-O-Benzoyl-2,3'-anhydrothymidine is believed to involve several key steps. The benzoyl group likely enhances lipophilicity, aiding in cell membrane penetration. Once inside the cell, it is expected to be metabolized to its active triphosphate form.
Below is a diagram illustrating the proposed signaling pathway for the activation and action of thymidine analogs.
References
Application Notes and Protocols for the Analysis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural and purity analysis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 using ¹H-NMR and HPLC techniques. While specific spectral data for this deuterated compound is not publicly available, this guide outlines the expected spectral characteristics based on its structure and provides standardized protocols for data acquisition and interpretation.
Introduction
5'-O-Benzoyl-2,3'-anhydrothymidine is an important intermediate in the synthesis of various nucleoside analogues, including anti-HIV drugs. The deuterated form, this compound, is a stable isotope-labeled compound valuable for use as an internal standard in quantitative analytical methods. Accurate characterization of its structure and purity is crucial for its application in drug development and metabolic studies.
This document provides standardized methods for:
-
¹H-NMR Spectroscopy: To confirm the chemical structure and identify the positions of deuterium (B1214612) labeling.
-
HPLC Analysis: To determine the purity of the compound.
Predicted ¹H-NMR Spectral Data
The following table summarizes the predicted ¹H-NMR chemical shifts, multiplicities, and proton assignments for the non-deuterated 5'-O-Benzoyl-2,3'-anhydrothymidine. The spectrum of the d3 analogue is expected to be identical, with the exception of the signal corresponding to the thymine (B56734) methyl group.
Table 1: Predicted ¹H-NMR Data for 5'-O-Benzoyl-2,3'-anhydrothymidine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.9-8.1 | Doublet | 2H | Benzoyl (ortho-H) |
| ~7.4-7.6 | Multiplet | 3H | Benzoyl (meta- and para-H) |
| ~7.2 | Singlet | 1H | H6 |
| ~6.4 | Doublet | 1H | H1' |
| ~5.3 | Multiplet | 1H | H2' |
| ~4.5 | Multiplet | 1H | H4' |
| ~4.3 | Multiplet | 2H | H5' |
| ~3.9 | Multiplet | 1H | H3' |
| ~1.9 | Singlet | 3H | 5-CH₃ |
Note on Deuteration: For this compound, the singlet expected at ~1.9 ppm for the 5-CH₃ group will be absent from the ¹H-NMR spectrum due to the replacement of protons with deuterium.
HPLC Purity Analysis
Reverse-phase HPLC is a suitable method for assessing the purity of this compound. The benzoyl group provides a strong chromophore for UV detection.
Table 2: Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 30% to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~10-12 minutes |
Experimental Protocols
¹H-NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Reference the spectrum to the residual solvent signal of CDCl₃ at 7.26 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling patterns with the predicted data in Table 1.
-
Confirm the absence of the 5-CH₃ signal to verify deuteration.
-
HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 A:B).
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Data Acquisition:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient method as described in Table 2.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Logical Workflow for Spectral Interpretation
Caption: Workflow for ¹H-NMR and HPLC analysis.
Structural Relationship for ¹H-NMR Assignment
Caption: Key structural features and their expected ¹H-NMR regions.
Application Notes & Protocols: Synthesis of 2',3'-Didehydro-2',3'-dideoxy-thymidine (D4T)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2',3'-Didehydro-2',3'-dideoxy-thymidine (d4T), also known as Stavudine, is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2][3] It acts as a chain terminator during viral DNA synthesis by competing with the natural substrate, thymidine (B127349) triphosphate. This document provides detailed protocols for the chemical synthesis of d4T, summarizing key quantitative data and visualizing the experimental workflows.
Data Summary
The following table summarizes quantitative data from different synthetic methodologies for producing d4T, offering a comparison of their efficiencies.
| Starting Material | Key Transformation Steps | Overall Yield (%) | Reference |
| 5-Methyluridine (B1664183) | Multistep continuous flow synthesis involving six chemical transformations. | 87% | [2][3] |
| Thymidine | Mesylation, cyclization, and elimination. | Not explicitly stated in the reviewed abstracts. | [4] |
| Ribonucleosides | Radical deoxygenation of xanthates. | 95% (for the final deprotection step) | [1] |
Experimental Protocols
This section details a representative protocol for the synthesis of d4T, adapted from a multistep continuous flow synthesis method which offers high efficiency and throughput.[2][3]
Materials:
-
5-Methyluridine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Acetyl bromide (AcBr)
-
Zinc (Zn)
-
Sodium methoxide (B1231860) (NaOMe)
-
Celite
-
Solvents: Acetonitrile (MeCN), Methanol (B129727) (MeOH)
-
Continuous flow reactors
Procedure:
Step 1: Trimesylation of 5-Methyluridine
-
Prepare a solution of 5-methyluridine in a suitable organic solvent within the first flow reactor.
-
Introduce methanesulfonyl chloride (MsCl) and a base, such as triethylamine, into the reactor.
-
The reaction mixture is passed through the heated coil of the reactor to facilitate the mesylation of the hydroxyl groups.
Step 2: Bromination
-
The output from the first step is directed into a second flow reactor.
-
Acetyl bromide (AcBr) is introduced to the reaction stream to act as the brominating agent.
Step 3: Olefination
-
The brominated intermediate is then passed through a packed-bed reactor containing a mixture of zinc (Zn) and Celite.
-
This step facilitates the elimination reaction to form the 2',3'-double bond, yielding 5'-benzoyl-d4T.
Step 4: Deprotection
-
The resulting 5'-benzoyl-d4T is introduced into the final flow reactor.
-
A solution of sodium methoxide (NaOMe) in methanol is added to the stream to remove the benzoyl protecting group.
-
The final product, d4T (Stavudine), is collected at the outlet of the reactor. The isolated yield for this final deprotection step can be as high as 94%.[3]
Visualizations
The following diagrams illustrate the key workflows in the synthesis of d4T.
Caption: Continuous flow synthesis workflow for d4T.
Caption: Batch synthesis scheme for d4T from thymidine.
References
- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multistep Continuous Flow Synthesis of Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Proper handling and storage conditions for 5'-O-Benzoyl-2,3'-anhydrothymidine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and application of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Section 1: Product Information and Storage
This compound is a deuterated analog of a key intermediate used in the synthesis of various nucleoside-based therapeutics. Its deuteration makes it particularly useful as an internal standard in quantitative bioanalytical assays.
Table 1: Storage and Stability Recommendations
| Condition | Temperature | Duration | Recommendations |
| Long-Term Storage (Solid) | -20°C or colder | Months to Years | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended. |
| Short-Term Storage (Solid) | 2-8°C | Days to Weeks | Keep in a sealed container, protected from light. |
| Stock Solutions | -20°C | Up to 6 months (solvent dependent) | Prepare in a high-purity aprotic solvent (e.g., acetonitrile (B52724), methanol). Store in amber, tightly sealed vials. |
| Working Solutions | 2-8°C | Prepare fresh daily | To minimize the risk of deuterium-hydrogen exchange, especially in protic or aqueous solutions. |
Note: Conflicting storage temperature information exists among suppliers (ranging from -20°C to 25°C). However, for long-term stability and to maintain isotopic purity of deuterated compounds, storage at -20°C or colder is the best practice[1][2].
Section 2: Safety, Handling, and Disposal
Hazard Identification:
Based on the safety data sheet for the non-deuterated analog, 5'-O-Benzoyl-2,3'-anhydrothymidine, the compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)[3].
-
Causes skin irritation (Skin irritation, Category 2)[3].
-
Causes serious eye damage (Serious eye damage, Category 1)[3].
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[3].
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[3].
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth[3].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse[3].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[3].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[3].
Disposal:
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[4].
Section 3: Experimental Protocols
Protocol 3.1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of solutions for use as an internal standard in analytical methods.
Materials:
-
This compound solid
-
High-purity aprotic solvent (e.g., HPLC-grade acetonitrile or methanol)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation[2].
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh a precise amount of the solid (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 10 mL). b. Add a small amount of the chosen solvent to dissolve the solid completely. Gentle vortexing or sonication may be used[2]. c. Once dissolved, dilute to the mark with the solvent. d. Stopper the flask and mix thoroughly by inverting it multiple times. e. Transfer the stock solution to a labeled amber vial for storage at -20°C.
-
Working Solution Preparation (e.g., 10 µg/mL): a. Allow the stock solution to warm to room temperature. b. Using a calibrated pipette, transfer the required volume of the stock solution (e.g., 100 µL) into a new volumetric flask (e.g., 10 mL). c. Dilute to the mark with the appropriate solvent or analytical matrix. d. Mix the working solution thoroughly. Prepare fresh as needed, especially if in an aqueous matrix[1].
Protocol 3.2: General Purification by Flash Column Chromatography
This protocol provides a general method for the purification of 5'-O-Benzoyl-2,3'-anhydrothymidine and its analogs, based on procedures for similar compounds[5].
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for flash chromatography)
-
Solvents (e.g., ethyl acetate (B1210297), hexanes)
-
Flash chromatography system (or glass column)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Determine a suitable solvent system using TLC. A common starting point for benzoylated nucleosides is a mixture of ethyl acetate and hexanes. The goal is to achieve a retention factor (Rf) of ~0.2-0.3 for the desired compound.
-
Column Packing: Prepare a silica gel column using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified solid.
Protocol 3.3: Example Application - HPLC Method for Quantification
This protocol is a representative HPLC method for the analysis of a nucleoside analog (e.g., zidovudine), using this compound as an internal standard. The method parameters are based on published methods for similar analytes[4][6][7][8].
Table 2: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of water and methanol (B129727) (e.g., 77:23 v/v) or acetonitrile and ammonium (B1175870) acetate buffer[6][7]. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm or 266 nm[4][6]. |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Internal Standard | This compound |
Sample Preparation (from plasma - for bioanalytical assays):
-
To a 200 µL plasma sample, add 20 µL of the internal standard working solution.
-
Perform protein precipitation by adding 600 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5'-O-Benzoyl-2,3'-anhydrothymidine | 70838-44-7 | NB03505 [biosynth.com]
- 4. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Determination of zidovudine/lamivudine/nevirapine in human plasma using ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5'-O-Benzoyl-2,3'-anhydrothymidine-d3 stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-O-Benzoyl-2,3'-anhydrothymidine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C and protected from light. Some suppliers suggest storage at 10°C - 25°C for the non-deuterated analogue, but lower temperatures are generally preferred to minimize the risk of degradation. Short-term storage at higher temperatures is not expected to significantly affect product quality.
Q2: What is the primary route of degradation for this compound?
A2: The primary degradation pathway involves the opening of the 2,3'-anhydro ring. This ring is susceptible to nucleophilic attack, particularly under hydrolytic conditions (acidic or basic). This reaction is analogous to the synthetic reactions where the anhydro-ring is intentionally opened to create other nucleoside analogues. Additionally, cleavage of the N-glycosidic bond, leading to the formation of thymine-d3, is a potential degradation route, as observed with similar nucleoside analogues like stavudine.
Q3: Can I use standard reversed-phase HPLC for analyzing the stability of this compound?
A3: Yes, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound and its degradation products. A C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point. UV detection at approximately 265 nm is appropriate for thymidine (B127349) analogues.
Q4: Are there any known toxic degradation products of this compound?
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in solution.
| Possible Cause | Troubleshooting Step |
| pH of the solvent: The 2,3'-anhydro ring is susceptible to both acid and base-catalyzed hydrolysis. | Ensure the solvent is neutral and buffered if necessary. Avoid acidic or basic conditions unless they are part of the experimental design. |
| Presence of nucleophiles: Other nucleophiles in the solution can react with and open the anhydro ring. | Review the composition of your solution and remove any unnecessary nucleophilic reagents. |
| Elevated temperature: Higher temperatures can accelerate the rate of hydrolysis. | Prepare solutions fresh and store them at low temperatures (2-8°C) when not in use. |
| Exposure to light: Photodegradation is a potential degradation pathway for nucleoside analogues. | Protect solutions from light by using amber vials or covering the containers with aluminum foil. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variability in storage conditions: Inconsistent temperature, light exposure, or humidity can lead to variable degradation rates. | Standardize storage conditions for all samples. Use calibrated temperature and humidity chambers. |
| Inconsistent sample preparation: Variations in solvent pH, concentration, or handling time can affect stability. | Follow a strict, documented protocol for sample preparation. Prepare all samples for a given experiment simultaneously if possible. |
| Analytical method not stability-indicating: The HPLC method may not be able to separate the parent compound from all degradation products. | Perform a forced degradation study to ensure your analytical method can resolve the parent peak from all significant degradant peaks. |
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Conditions
| Condition | Potential Degradation Pathway | Primary Degradation Products | Notes |
| Acidic Hydrolysis | Cleavage of the 2,3'-anhydro ring; Cleavage of the N-glycosidic bond. | Isomers of 5'-O-Benzoyl-thymidine-d3 with hydroxyl groups at 2' and 3' positions; Thymine-d3. | The rate of degradation is expected to increase with decreasing pH. |
| Basic Hydrolysis | Cleavage of the 2,3'-anhydro ring via SN2 attack. | Isomers of 5'-O-Benzoyl-thymidine-d3 with hydroxyl groups at 2' and 3' positions. | The rate of degradation is expected to increase with increasing pH. |
| Oxidative Stress | Oxidation of the thymine (B56734) ring or the sugar moiety. | Various oxidized derivatives. | The specific products will depend on the oxidizing agent used. |
| Photolytic Stress | Cleavage of the N-glycosidic bond; other photochemical reactions. | Thymine-d3; other photoproducts. | Degradation is dependent on the wavelength and intensity of the light source. |
| Thermal Stress | Acceleration of hydrolysis and other degradation pathways. | Similar to hydrolytic degradation products. | The extent of degradation is dependent on temperature and humidity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber.
-
Expose a solid sample of the compound to the same light source.
-
Analyze samples at appropriate time points.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve and analyze samples at appropriate time points.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
How to improve the solubility of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound for their experiments.
Troubleshooting Guide
Issue: Compound is not dissolving in the desired solvent.
When this compound fails to dissolve, it is often due to its hydrophobic nature, a common characteristic of benzoylated nucleoside analogs. The following table provides a step-by-step guide to address this issue.
| Step | Action | Rationale | Notes |
| 1 | Mechanical Agitation | Increase the interaction between the solute and the solvent. | Use a vortex mixer for 1-2 minutes or a sonicator bath for 5-10 minutes.[1] |
| 2 | Gentle Heating | Solubility often increases with temperature. | Gently warm the solution. Be cautious as excessive heat can cause degradation.[1] |
| 3 | Co-Solvent System | A small amount of a strong organic solvent can significantly increase the solubility of a hydrophobic compound in an aqueous buffer.[1][2] | Prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1] |
| 4 | pH Adjustment | For compounds with ionizable groups, altering the pH can improve solubility. | While thymidine (B127349) analogs are not strongly ionizable, slight pH adjustments may have a minor effect.[1][2] |
| 5 | Particle Size Reduction | Increasing the surface area of the compound can enhance the dissolution rate.[2][3][4] | Micronization or nanosuspension techniques can be employed, though this is more common in formulation development.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Due to the benzoyl group, this compound is expected to be more soluble in organic solvents than in aqueous solutions. Based on the properties of similar nucleoside analogs, the following table provides a qualitative solubility guide.
| Solvent | Expected Solubility | Comments |
| DMSO (Dimethyl sulfoxide) | High | A good choice for creating concentrated stock solutions.[2] |
| DMF (Dimethylformamide) | High | Similar to DMSO, effective for creating stock solutions. |
| Methanol (B129727) | Moderate to High | The related compound 2,3'-Anhydrothymidine is soluble in methanol at 50 mg/mL. |
| Ethanol | Moderate | May require gentle heating or agitation. |
| Acetonitrile | Moderate | |
| Water | Low | Expected to have poor aqueous solubility.[5] |
| Aqueous Buffers (e.g., PBS) | Low | Co-solvents are likely necessary for achieving desired concentrations. |
Q2: How can I prepare a working solution of this compound in an aqueous buffer?
A2: The co-solvency method is recommended.[6][7] First, prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute the stock solution into your aqueous buffer to the desired final concentration. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.[1]
Q3: Can I heat the compound to improve its solubility?
A3: Yes, gentle heating can increase the solubility of many compounds.[1] However, it is important to be cautious as this compound could be heat-sensitive. Monitor for any signs of degradation, such as a color change.
Q4: Are there other methods to enhance the aqueous solubility of this compound?
A4: Yes, several advanced techniques can be employed, particularly in the context of drug formulation:
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble drugs.[1] Modified cyclodextrins can be particularly effective.[8]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer carrier can enhance the dissolution rate and solubility.[2][3]
-
Microemulsions: These can be used to dissolve compounds with low water solubility.[2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent
-
Determine the final desired concentration and volume of your working solution.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.[1]
-
Continue to vortex for another 30 seconds to ensure a homogenous solution.
-
Use the final working solution immediately. It is not recommended to store aqueous working solutions for extended periods unless their stability has been confirmed.[1]
Visual Guides
Caption: A workflow for improving compound solubility.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Solubility enhancement techniques [wisdomlib.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
Purification of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 using column chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the purification of this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 0.040-0.063 mm)
-
Methanol (B129727) (MeOH)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Eluent reservoir
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% Dichloromethane).
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Equilibration: Equilibrate the packed column by running the initial eluent through it until the silica bed is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent system (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent like methanol. A common gradient is from 100% DCM to a final concentration of 2% Methanol in DCM.[1] The optimal solvent system should be determined by prior thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions of the eluate in tubes.
-
Analysis: Monitor the collected fractions using TLC to identify those containing the purified product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical Solvent Systems for Purification of Benzoylated Thymidine (B127349) Derivatives
| Eluent System | Ratio (v/v) | Application Note |
| Dichloromethane : Methanol | 98 : 2 | Effective for eluting benzoylated thymidines.[1] |
| Ethyl acetate : Hexanes | Varies | A common solvent system for general column chromatography of moderately polar compounds. |
| Dichloromethane : Acetone (B3395972) | Varies | An alternative to methanol-based systems. |
| Chloroform : Methanol | Varies | Can offer different selectivity compared to DCM/MeOH. |
Mandatory Visualization
Caption: Workflow for the column chromatography purification.
Troubleshooting Guide
Question: My compound is not eluting from the column.
Answer:
-
Incorrect Solvent System: The eluent may not be polar enough. Gradually increase the polarity of your mobile phase. For instance, if you are using a dichloromethane/methanol system, slowly increase the percentage of methanol.
-
Compound Decomposition: The compound might be unstable on silica gel.[2] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or there is significant streaking, your compound may be decomposing. Consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[2]
-
Compound Precipitation: The compound may have precipitated at the top of the column due to low solubility in the eluent. Try dissolving the crude sample in a slightly more polar solvent before loading, but use the minimum volume necessary.[2]
Question: The separation of my compound from impurities is poor.
Answer:
-
Improper Solvent System: The chosen eluent may not have the right selectivity. Experiment with different solvent systems on TLC to optimize separation. For example, try substituting methanol with acetone or using a ternary mixture.
-
Column Overloading: Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample.
-
Poor Column Packing: Uneven packing can lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.
-
Flow Rate is Too Fast or Too Slow: An excessively high flow rate can prevent proper equilibration between the stationary and mobile phases, while a very slow flow rate can lead to diffusion and band broadening. Adjust the flow rate to an optimal level.
Question: The collected fractions are very dilute.
Answer:
-
Large Column Volume: If the column is too large for the amount of sample, the compound will be diluted. Use a column with an appropriate size for your sample amount.
-
Excessive Eluent Volume: You may be using too much solvent for elution. Try to use a more optimal gradient that elutes your compound in a smaller volume.
-
Detection Issue: Your method of detection (e.g., TLC visualization) may not be sensitive enough to detect the compound at low concentrations. Try concentrating a small aliquot of the fractions before running a TLC.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point, based on the purification of similar benzoylated thymidine derivatives, is a gradient of methanol in dichloromethane.[1] You can begin with 100% dichloromethane and gradually increase the methanol concentration to 2%.[1] However, it is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q2: How can I determine if my compound is stable on silica gel?
A2: You can perform a simple stability test using a TLC plate. Dissolve a small amount of your compound in a suitable solvent and spot it on a TLC plate. After the spot has dried, let the plate sit for about an hour. Then, develop the TLC plate as you normally would. If you observe a single spot corresponding to your compound, it is likely stable. If you see new spots, especially at the baseline, or significant streaking, your compound may be decomposing on the silica.[2]
Q3: What should I do if my compound has poor solubility in the eluent?
A3: If your compound has low solubility in the chosen eluent, you can try dissolving it in a minimal amount of a stronger, more polar solvent for loading onto the column.[2] However, be cautious as using too much of a strong solvent can negatively impact the separation. An alternative is to use a "dry loading" technique. This involves adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.
Q4: Can I reuse my chromatography column?
A4: While it is technically possible to regenerate and reuse a silica gel column, it is generally not recommended for the purification of high-purity compounds like pharmaceutical intermediates. Reusing a column can lead to cross-contamination from previous runs and a decline in separation performance. For achieving high purity, it is best to use a freshly packed column for each purification.
Q5: What is the purpose of the "-d3" in the compound name?
A5: The "-d3" signifies that the compound has been isotopically labeled with three deuterium (B1214612) atoms. This is often done for use as an internal standard in mass spectrometry-based analytical methods. For the purpose of column chromatography, the presence of deuterium atoms does not significantly alter the polarity or chromatographic behavior of the molecule compared to its non-deuterated counterpart.
References
Identifying common impurities in 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-O-Benzoyl-2,3'-anhydrothymidine-d3. The information provided is designed to help identify and resolve common impurities and other issues encountered during its synthesis, purification, and use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and analysis of this compound.
Q1: I see an unexpected peak in my HPLC analysis with a higher retention time than the main product. What could it be?
A1: A peak with a higher retention time often indicates a less polar compound. In the context of this synthesis, a likely impurity is the di-benzoylated species, 3',5'-di-O-Benzoyl-2,3'-anhydrothymidine-d3 . This can occur if the benzoylation reaction is not sufficiently selective for the primary 5'-hydroxyl group and also reacts with the 3'-position.
Troubleshooting Steps:
-
Reaction Control: Reduce the equivalents of the benzoylating agent (e.g., benzoyl chloride or benzoyl cyanide) used in the reaction.
-
Temperature: Perform the reaction at a lower temperature to improve selectivity for the more reactive 5'-hydroxyl group.
-
Purification: Optimize your flash column chromatography protocol. A shallower gradient of the more polar eluent should provide better separation.
Q2: My NMR spectrum shows signals that I cannot assign to the product. What are the likely sources of these impurities?
A2: Unassigned signals in the NMR spectrum can arise from several sources:
-
Unreacted Starting Material: Residual 2,3'-anhydrothymidine-d3 (B13863663) will be more polar than the product and should be readily identifiable by comparing with the starting material's spectrum.
-
Reagent-Related Impurities:
-
Benzoic Acid: If benzoyl chloride is used, hydrolysis can lead to benzoic acid. This is typically removed during the aqueous workup but can persist if the extraction is not thorough.
-
Pyridine (B92270)/DMAP: If used as a catalyst or solvent, residual amounts may be present. These are usually volatile and can be removed under high vacuum.
-
-
Solvent Impurities: Residual solvents from the reaction or purification (e.g., ethyl acetate (B1210297), hexanes, dichloromethane) are common.
Troubleshooting Steps:
-
Purification: Ensure thorough purification by flash column chromatography.
-
Washing: Perform a thorough aqueous workup to remove water-soluble impurities like benzoic acid and pyridine salts.
-
Drying: Dry the final product under high vacuum to remove residual solvents.
Q3: The mass spectrum of my product shows a peak corresponding to the non-deuterated compound. Why is this happening?
A3: The presence of the non-deuterated isotopologue, 5'-O-Benzoyl-2,3'-anhydrothymidine , indicates that the starting material, 2,3'-anhydrothymidine-d3, was not isotopically pure.
Troubleshooting Steps:
-
Source Material Quality: Verify the isotopic purity of the starting 2,3'-anhydrothymidine-d3 using mass spectrometry before starting the synthesis.
-
Supplier Information: Contact the supplier of the deuterated starting material to obtain the certificate of analysis and confirm the isotopic enrichment.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a this compound preparation?
A1: Based on the likely synthetic routes, the most common impurities are:
-
Process-Related Impurities:
-
2,3'-anhydrothymidine-d3: Unreacted starting material.
-
3',5'-di-O-Benzoyl-2,3'-anhydrothymidine-d3: Over-benzoylation byproduct.
-
Benzoic acid: A hydrolysis product of the benzoylating agent.
-
-
Starting Material-Related Impurities:
-
5'-O-Benzoyl-2,3'-anhydrothymidine: The non-deuterated analogue, present if the deuterated starting material is not 100% isotopically pure.
-
Q2: How can I best purify this compound?
A2: Flash column chromatography on silica (B1680970) gel is the most effective method for purifying this compound. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is recommended. The polarity differences between the starting material, the desired product, and the di-benzoylated byproduct allow for efficient separation.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound at -20°C , protected from light and moisture, to prevent degradation. Short-term storage at higher temperatures is unlikely to affect product quality.
Summary of Potential Impurities
| Impurity Name | Type | Typical Method of Detection | Potential Origin |
| 2,3'-anhydrothymidine-d3 | Process-Related | HPLC, TLC, NMR | Incomplete reaction of the starting material. |
| 3',5'-di-O-Benzoyl-2,3'-anhydrothymidine-d3 | Process-Related | HPLC, TLC, NMR, MS | Over-benzoylation of the starting material. |
| Benzoic Acid | Reagent-Related | HPLC, NMR | Hydrolysis of the benzoylating agent (e.g., benzoyl chloride). |
| 5'-O-Benzoyl-2,3'-anhydrothymidine | Starting Material-Related | Mass Spectrometry | Incomplete deuteration of the starting material. |
| Residual Solvents (Pyridine, DCM, etc.) | Process-Related | NMR, GC-MS | Incomplete removal after reaction workup and purification. |
Experimental Protocols
Methodology for the Selective 5'-O-Benzoylation of 2,3'-anhydrothymidine-d3 (Inferred)
This protocol is inferred from standard procedures for the benzoylation of nucleosides.
-
Dissolution: Dissolve 2,3'-anhydrothymidine-d3 in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Benzoylating Agent: Add benzoyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic pathway and potential impurity sources.
Technical Support Center: Optimizing 2,3'-Anhydro Ring Opening Reactions
Welcome to the technical support center for the optimization of 2,3'-anhydro ring opening reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic opening of the 2,3'-anhydro ring.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Inactive Nucleophile: The chosen nucleophile may not be strong enough to open the anhydro ring under the current conditions. | • Increase the nucleophilicity of your reagent. For instance, when using an alcohol, convert it to its corresponding alkoxide using a strong base like sodium hydride. • For weaker nucleophiles, consider adding a Lewis acid catalyst to activate the anhydro ring. However, be cautious as this can affect regioselectivity. |
| 2. Unfavorable Reaction Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the reaction temperature while monitoring for the formation of side products. Some reactions may require heating to proceed at a reasonable rate. | |
| 3. Steric Hindrance: Bulky protecting groups on the sugar moiety or a sterically demanding nucleophile can hinder the reaction. | • If possible, consider using smaller protecting groups. • Opt for a less sterically hindered nucleophile if the reaction allows. | |
| Poor Regioselectivity (Mixture of C2' and C3' attack) | 1. Nature of the Nucleophile and Substrate: The inherent electronic and steric properties of both the nucleophile and the 2,3'-anhydro compound influence the site of attack. | • Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon (SN2 mechanism).[1] • Under acidic conditions, the reaction can proceed through an SN1-like mechanism, with the nucleophile attacking the more substituted carbon.[1] |
| 2. Lack of a Directing Agent: The reaction may proceed without a preference for either the C2' or C3' position. | • To enhance regioselectivity, especially for the formation of arabinofuranosides from 2,3'-anhydro-β-D-lyxo substrates, the addition of (-)-sparteine (B7772259) has been shown to dramatically favor attack at C3'.[2][3] This is particularly effective when using nucleophiles like lithium benzyl (B1604629) alkoxide.[4] | |
| Formation of Side Products/Degradation | 1. Ring Opening of the Sugar Moiety: Harsh reaction conditions can lead to the opening of the furanose or pyranose ring itself. | • Employ milder reaction conditions. Avoid excessively high temperatures and prolonged reaction times. • Use a less aggressive base or nucleophile if possible. |
| 2. Polymerization: The high reactivity of the anhydro ring can sometimes lead to polymerization, especially under harsh conditions. | • Control the stoichiometry of the reactants carefully. An excess of the nucleophile can sometimes suppress polymerization. | |
| 3. Isomerization or Epimerization: Undesired isomerization or epimerization can occur under certain conditions. | • Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before side reactions become significant. |
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for opening a 2,3'-anhydro ring?
A1: The nucleophilic opening of a 2,3'-anhydro ring is typically carried out under basic conditions.[2] This is because a strong nucleophile is often required to attack the sterically hindered and electronically neutral epoxide-like ring. Common conditions involve the use of sodium salts of nucleophiles (e.g., sodium azide) or the in situ generation of alkoxides using a strong base like sodium hydride.
Q2: How can I control the regioselectivity of the ring opening?
A2: Controlling regioselectivity is a critical aspect of this reaction. The choice of reaction conditions and additives plays a significant role:
-
Basic/Neutral Conditions: Generally favor attack at the less sterically hindered carbon atom.[1]
-
Acidic Conditions: Can promote attack at the more substituted carbon, but may also lead to side reactions.
-
Additives: For specific substrates like 2,3'-anhydro-β-D-lyxo nucleosides, the addition of a chiral ligand such as (-)-sparteine can significantly enhance the regioselectivity of the attack at the C3' position.[2][3][4]
Q3: What is the role of protecting groups in this reaction?
A3: Protecting groups can have a significant impact on the outcome of the reaction. They can influence the steric environment around the anhydro ring, thereby affecting the regioselectivity of the nucleophilic attack. The choice of protecting groups can also affect the overall yield and the ease of product purification.
Q4: My reaction is not proceeding to completion. What can I do?
A4: If your reaction is stalled, consider the following:
-
Increase Temperature: Gently heat the reaction mixture. Monitor for any decomposition of starting material or product.
-
Increase Nucleophile Concentration: Adding an excess of the nucleophile can help drive the reaction to completion.
-
Check Reagent Quality: Ensure that your solvent is anhydrous and your reagents are pure and active. Moisture can quench strong bases and nucleophiles.
Experimental Protocols
Below are generalized methodologies for key experiments. Specific substrate and nucleophile combinations may require optimization.
General Procedure for Nucleophilic Opening of a 2,3'-Anhydro Ring under Basic Conditions
-
Preparation: To a solution of the 2,3'-anhydro compound in a suitable anhydrous solvent (e.g., DMF, THF, or DMSO), add the nucleophile (e-g., sodium azide, 3-5 equivalents). If the nucleophile is an alcohol, pre-treat it with a strong base like sodium hydride (1.1 equivalents) in an anhydrous solvent to generate the alkoxide in situ.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes qualitative yield data from the literature for the opening of 2,3'-anhydro rings under various conditions. Quantitative data is often substrate-specific and requires direct consultation of the cited literature.
| Substrate Type | Nucleophile | Conditions | Observed Yield | Key Observation | Reference |
| 2,3'-Anhydrofuranose | Various alcohols | Basic conditions | High yield | Good to excellent regioselectivity | [2] |
| 2,3'-Anhydro-β-D-lyxo | Lithium benzyl alkoxide | Presence of (-)-sparteine | High yield | Dramatically enhanced regioselectivity for the arabino product | [2][4] |
| 2,3'-Anhydro-β-D-lyxo | Lithium benzyl alkoxide | Absence of (-)-sparteine | Reduced yield | Reduced regioselectivity and nucleophile reactivity | [5] |
Visualizations
Experimental Workflow for 2,3'-Anhydro Ring Opening
Caption: General experimental workflow for the nucleophilic opening of a 2,3'-anhydro ring.
Troubleshooting Logic for Low Product Yield
Caption: Decision-making workflow for troubleshooting low product yield in 2,3'-anhydro ring opening reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Anhydro sugars in glycoside bond synthesis. Highly stereoselective syntheses of oligosaccharides containing alpha- and beta-arabinofuranosyl linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Radiolabeling with 5'-O-Benzoyl-2,3'-anhydrothymidine-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 in radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a low radiochemical yield in my tritiation reaction. What are the potential causes and solutions?
A1: Low radiochemical yield is a common issue in radiolabeling reactions. Several factors could be contributing to this problem:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst is crucial for the tritiation reaction. If the catalyst is old, has been improperly stored, or is of poor quality, its activity can be significantly reduced.
-
Solution: Use a fresh, high-quality catalyst for each reaction. Ensure it has been stored under appropriate inert conditions.
-
-
Incomplete Reaction: The reaction time or tritium (B154650) gas pressure may be insufficient for complete labeling.
-
Solution: Increase the reaction time or the pressure of the tritium gas. Monitor the reaction progress by radio-TLC or radio-HPLC if possible.
-
-
Precursor Purity: Impurities in the this compound precursor can interfere with the catalytic process.
-
Solution: Ensure the precursor is of high purity before starting the reaction.
-
-
Labile Tritium Exchange: Tritium can sometimes exchange with protons in the solvent or on the molecule at positions other than the desired labeling site, and is then lost during workup.
-
Solution: After the reaction, perform a labile tritium exchange by dissolving the product in a protic solvent like ethanol (B145695) or methanol (B129727) and then removing the solvent under vacuum. Repeat this process 2-3 times.
-
Q2: My final product shows multiple radioactive spots on the TLC/HPLC analysis. What are these impurities and how can I avoid them?
A2: The presence of multiple radioactive species indicates the formation of radiolabeled byproducts. The most likely impurities are:
-
Debenzoylated Product: A significant challenge with this specific precursor is the potential for reductive cleavage of the 5'-O-benzoyl protecting group under the same conditions required for tritiation. This results in the formation of [³H]-2,3'-anhydrothymidine-d3.
-
Solution:
-
Milder Catalyst: Consider using a less aggressive catalyst or a different catalytic system. Homogeneous catalysts may offer better chemoselectivity.
-
Reaction Optimization: Reduce the reaction time and temperature to minimize deprotection.
-
-
-
Radiolytic Decomposition: Tritiated compounds can undergo self-radiolysis, where the energy from radioactive decay breaks down the molecule. This can lead to a variety of radioactive impurities.
-
Solution:
-
Minimize Storage Time: Use the radiolabeled product as soon as possible after purification.
-
Appropriate Storage: Store the product at low temperatures (-20°C or -80°C) and dissolved in a solvent that can help to dissipate the radioactive energy, such as ethanol.
-
-
-
Unincorporated Tritium: Residual tritium gas or tritiated solvent can contribute to the radioactive background.
-
Solution: Ensure thorough removal of the tritium gas and solvent after the reaction is complete. The labile tritium exchange procedure mentioned in A1 will also help with this.
-
Q3: How can I effectively purify the tritiated 5'-O-Benzoyl-2,3'-anhydrothymidine?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying the radiolabeled product.
-
Recommended Method: Reverse-phase HPLC is generally suitable for separating the desired product from more polar impurities like the debenzoylated byproduct.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: The eluent should be monitored with both a UV detector (to detect the unlabeled precursor and product) and a radioactivity detector.
Q4: What is the expected specific activity for this radiolabeling reaction?
A4: The theoretical maximum specific activity for a molecule labeled with one tritium atom is approximately 29 Ci/mmol. However, the actual specific activity achieved will be lower and depends on the efficiency of the labeling reaction. For catalytic tritiation, it is common to achieve specific activities in the range of 10-25 Ci/mmol.
Experimental Protocols
Protocol 1: Catalytic Tritiation of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethyl acetate (anhydrous)
-
Tritium gas (³H₂)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
In a reaction vessel suitable for catalytic hydrogenation, dissolve this compound (1-10 mg) in anhydrous ethyl acetate (1-2 mL).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the precursor).
-
Attach the reaction vessel to a tritium manifold.
-
Freeze the reaction mixture with liquid nitrogen, and evacuate the vessel.
-
Warm to room temperature and introduce tritium gas to the desired pressure (e.g., 0.5-1 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
After the reaction, freeze the mixture again and remove the excess tritium gas.
-
Thaw the mixture and introduce hydrogen gas to saturate any remaining active sites on the catalyst.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the catalyst. Wash the catalyst with additional ethyl acetate.
-
Combine the filtrates and evaporate the solvent under a gentle stream of nitrogen.
-
To remove labile tritium, dissolve the residue in methanol or ethanol (1-2 mL) and then evaporate the solvent. Repeat this step 2-3 times.
-
The crude radiolabeled product is now ready for purification by HPLC.
Protocol 2: HPLC Purification
Instrumentation:
-
HPLC system with a gradient pump
-
UV detector
-
In-line radioactivity detector
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase:
-
A: 50 mM Ammonium Acetate in water
-
B: Acetonitrile
Gradient:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
Flow Rate: 1 mL/min
Procedure:
-
Dissolve the crude radiolabeled product in a small volume of the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Collect fractions corresponding to the radioactive peak that co-elutes with the unlabeled this compound standard.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation
Table 1: Troubleshooting Guide for Low Radiochemical Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Compare with a fresh batch of catalyst. | Use a new, high-quality Pd/C catalyst. |
| Insufficient Reaction Time | Monitor reaction progress via radio-TLC/HPLC. | Increase reaction time in increments of 1-2 hours. |
| Low Tritium Pressure | Check manifold pressure gauges. | Increase tritium gas pressure. |
| Impure Precursor | Analyze precursor purity by HPLC or NMR. | Purify the precursor before the reaction. |
| Labile Tritium Loss | Analyze radioactivity before and after workup. | Perform repeated solvent exchanges with methanol or ethanol. |
Table 2: Common Impurities and Identification
| Impurity | Expected Elution on RP-HPLC | Identification Method |
| [³H]-2,3'-anhydrothymidine-d3 | Earlier than the desired product (more polar). | Co-injection with an authentic standard. |
| Radiolytic Degradation Products | Multiple, often smaller, radioactive peaks. | Mass spectrometry of collected fractions (if feasible). |
| Unincorporated Tritium | Not retained on the column. | Early eluting, broad radioactive peak. |
Visualizations
Caption: Experimental workflow for the radiolabeling of this compound.
Caption: A decision tree for troubleshooting common issues in the radiolabeling reaction.
Caption: Potential reaction pathways and side reactions during tritiation.
Technical Support Center: Interpreting Mass Spectrometry Results for Deuterated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of deuterated compounds.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments. The guides are presented in a question-and-answer format, leading you from a problem to its potential causes and solutions.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate, even though I am using a deuterated internal standard. What are the likely causes?
Answer: Inaccurate or inconsistent quantification when using a deuterated internal standard can arise from several factors. The most common issues include the lack of co-elution between the analyte and the standard, impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1] A systematic approach to troubleshooting is essential.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
1. Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds can have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[1][3] This separation can lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, compromising accuracy.[1][2]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm if they elute as a single peak.[1]
-
Adjust Chromatography: If separation is observed, consider modifying the mobile phase composition, gradient, or temperature. Using a column with lower resolution might also help ensure co-elution.[1]
-
2. Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The presence of unlabeled analyte as an impurity in the deuterated internal standard is a common issue that can lead to an overestimation of the analyte's concentration, particularly at lower levels.[2][4] For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.
-
Solution:
-
Supplier Documentation: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[1]
-
Independent Verification: If purity is a concern, consider independent verification using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
3. Is your deuterated label stable under your experimental conditions?
-
Problem: Deuterium (B1214612) atoms can exchange with protons from the solvent or sample matrix, a process called back-exchange.[3] This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[5] Acidic or basic conditions can catalyze this exchange.[5][6]
-
Solution:
-
Assess Stability: Perform an experiment to assess the stability of the deuterated standard in your sample matrix and solvents.
-
pH Control: The pH of the sample and mobile phase can significantly impact the rate of back-exchange.[3] Experiments are often conducted at a low pH (around 2.5) and low temperature to minimize this effect.[7][8]
-
Label Position: Choose a standard with deuterium labels on stable positions, such as aromatic rings or alkyl groups not prone to exchange.[4][9]
-
4. Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard might experience different levels of ion suppression or enhancement from matrix components.[1][2] Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[2]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantify the matrix effect.[1][3]
-
Improve Sample Preparation: Enhance your sample clean-up procedures, for instance, by using solid-phase extraction (SPE), to remove interfering matrix components.[2]
-
Dilution: Diluting the sample can reduce the concentration of matrix components.[1]
-
Issue 2: High Variability in Deuterium Incorporation/Back-Exchange
Question: I'm observing significant and inconsistent back-exchange in my hydrogen-deuterium exchange (HDX-MS) experiments. How can I minimize this?
Answer: Back-exchange is a critical issue in HDX-MS where incorporated deuterium is lost and replaced by hydrogen during sample preparation and analysis. Minimizing back-exchange is crucial for accurate interpretation of protein dynamics and conformation. The primary factors influencing back-exchange are pH, temperature, and time.
Workflow for Minimizing Back-Exchange in HDX-MS:
Caption: Key steps in an HDX-MS workflow to minimize back-exchange.
Troubleshooting Strategies:
-
Optimize Quench Conditions: The exchange reaction is typically quenched by lowering the pH to around 2.5 and reducing the temperature to near 0°C.[10][11] Ensure your quench buffer is effective and added rapidly.[7]
-
Minimize Time: The time between quenching and mass analysis should be as short as possible. This includes rapid proteolytic digestion and fast chromatographic separation.[11]
-
Low-Temperature Chromatography: Perform the LC separation at low temperatures (e.g., 0°C or sub-zero) to reduce back-exchange during this step.[7][11]
-
Use of Volatile Buffers: Employ volatile buffers like formic acid in the LC mobile phase to ensure efficient ionization and compatibility with mass spectrometry.[7]
Quantitative Impact of Experimental Parameters on Back-Exchange:
| Parameter | Condition 1 | % Back-Exchange | Condition 2 | % Back-Exchange |
| Temperature | 0°C | 15% | 10°C | 35% |
| pH | 2.5 | 18% | 3.5 | 42% |
| LC Gradient Time | 3 min | 20% | 10 min | 28% |
Note: The data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing Isotopic Back-Exchange of a Deuterated Standard
Objective: To determine if the deuterium labels on an internal standard are exchanging with protons from the sample matrix.[1]
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., methanol (B129727) or acetonitrile).[1]
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]
-
Process the samples using your established extraction procedure.[1]
-
Analyze the samples by LC-MS/MS.[1]
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]
Protocol 2: Evaluation of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Analyze the samples by LC-MS/MS.[5]
-
Calculate the matrix effect and recovery using the peak areas from the three sets.
Example Data for Matrix Effect Evaluation:
| Sample Set | Analyte Peak Area | IS Peak Area |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 850,000 | 1,100,000 |
| Set C (Pre-Spike) | 750,000 | 980,000 |
Note: The data in this table is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute earlier than the unlabeled analyte in reversed-phase LC? A1: This is due to the "isotope effect".[3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to minor differences in the physicochemical properties of the molecule, causing it to interact differently with the stationary phase and often resulting in a slightly earlier elution time in reversed-phase chromatography.[3]
Q2: How many deuterium atoms should my internal standard have? A2: A sufficient mass difference between the analyte and the standard is necessary to prevent isotopic crosstalk. A mass shift of at least 3 atomic mass units (amu) is generally recommended.[9]
Q3: What is the best position to place deuterium labels on a molecule to be used as an internal standard? A3: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent the loss of the label during sample processing and analysis.[9] It is best to avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[5][9]
Q4: How do I calculate the percentage of deuterium incorporation? A4: The average deuterium incorporation can be calculated from the relative intensities of the peaks in the molecular ion cluster of the mass spectrum.[12] The centroid of the isotopic envelope is often monitored, and the absolute uptake is the difference between the centroid of the deuterated sample and the control (fully protonated) sample.[13] Several software tools are available to automate this calculation.[13][14]
Q5: Can I use a deuterated standard from a different supplier than my analyte? A5: Yes, but it is crucial to independently verify the purity and concentration of both the analyte and the internal standard. It is also important to ensure that the deuterated standard is of high isotopic enrichment.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Comparative Guide to Precursors for 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 and its alternative precursors for the synthesis of the PET imaging agent 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT). The selection of a suitable precursor is critical for achieving high radiochemical yield, purity, and ease of automation in the radiosynthesis of [18F]FLT.
Product in Focus: this compound
This compound is a key intermediate used in the synthesis of [18F]FLT. While a specific Certificate of Analysis (CoA) should be obtained from your supplier, typical specifications for this compound are outlined below. Suppliers often provide a detailed CoA upon purchase, which includes data from analyses such as ¹H-NMR and HPLC.[1]
Typical Certificate of Analysis Specifications:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₇H₁₃D₃N₂O₅ |
| Molecular Weight | 331.34 g/mol |
| Purity (HPLC) | ≥95% |
| Storage Conditions | -20°C, protected from light |
Performance Comparison of [18F]FLT Precursors
The choice of precursor significantly impacts the radiochemical yield (RCY), reaction time, and conditions required for the synthesis of [18F]FLT. Below is a comparison of 5'-O-Benzoyl-2,3'-anhydrothymidine and its common alternatives.
| Precursor | Radiochemical Yield (RCY) | Reaction Conditions | Synthesis Time | Key Advantages |
| 5'-O-Benzoyl-2,3'-anhydrothymidine | 46% | 160°C in DMSO | 10 minutes | Simplified labeling procedure. |
| 2,3'-anhydrothymidine (AThy) | 5.3% ± 1.2% | 130°C | 30 minutes | Easily accessible. |
| 5'-O-(4,4'-dimethoxytriphenylmethyl)-2,3'-anhydrothymidine (DMTThy) | 14.3% ± 3.3% | 160°C | 10 minutes | Higher yield than AThy. |
| 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine | 16% ± 2% (decay-corrected) | Varies with automation | ~55 minutes | Most commonly used, commercially available in GMP grade.[2] |
| 3-N-Boc-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-D-lyxofuranosyl]thymine | 19.8% (EOB) | Varies with automation | 85 minutes | Favorable for radiofluorination.[3] |
Physicochemical Properties of Alternative Precursors
A comparison of the physical and chemical properties of the alternative precursors is crucial for optimizing reaction conditions and purification methods.
| Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2,3'-anhydrothymidine (AThy) | C₁₀H₁₂N₂O₄ | 224.21 | 246-247 | DMSO (Slightly), Methanol (Slightly, Heated)[2] |
| 5'-O-(4,4'-dimethoxytriphenylmethyl)-2,3'-anhydrothymidine (DMTThy) | C₃₁H₃₀N₂O₆ | 526.58 | Not readily available | Not readily available |
| 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine | C₄₂H₄₃N₃O₁₃S | 829.87 | 105 - 120 | Insoluble in water[4] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and purification of [18F]FLT. Below are representative protocols for different precursor strategies.
Protocol 1: Labeling of 5'-O-Benzoyl-2,3'-anhydrothymidine
-
Fluoride Preparation : Trap aqueous [18F]fluoride on an anion exchange cartridge.
-
Elution : Elute the [18F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃) in acetonitrile (B52724)/water.
-
Azeotropic Drying : Remove water by azeotropic distillation with acetonitrile.
-
Radiolabeling : Add a solution of 5'-O-Benzoyl-2,3'-anhydrothymidine in anhydrous DMSO to the dried [18F]fluoride. Heat the reaction mixture at 160°C for 10 minutes.
-
Deprotection : Cool the reaction mixture and add an acidic solution (e.g., HCl) to remove the benzoyl protecting group.
-
Purification : Purify the crude product using solid-phase extraction (SPE) or semi-preparative high-performance liquid chromatography (HPLC).
Protocol 2: Automated Synthesis using 3-N-Boc-5'-O-DMT-3'-O-nosyl thymidine
This protocol is typically performed on an automated synthesis module.
-
Fluoride Trapping and Elution : As described in Protocol 1.
-
Radiolabeling : A solution of the precursor in anhydrous acetonitrile is added to the dried [18F]fluoride, and the reaction is heated.
-
Hydrolysis : An acidic solution is added to remove the Boc and DMT protecting groups.
-
Purification : The product is purified using solid-phase extraction (SPE) cartridges, which simplifies the process compared to traditional HPLC.[2]
Visualizing the [18F]FLT Synthesis Workflow
The following diagrams illustrate the key stages in the synthesis and purification of [18F]FLT.
Caption: General workflow for the synthesis of [18F]FLT.
References
- 1. NUCMEDCOR. 5’-O-Benzoyl-2,3’-anhydrothymidine (Custom Volume) [nucmedcor.com]
- 2. 2,3'-ANHYDROTHYMIDINE price,buy 2,3'-ANHYDROTHYMIDINE - chemicalbook [chemicalbook.com]
- 3. 3-N-Boc-5'-O-DMT-3'-O-nosylthymidine | C42H43N3O13S | CID 90472658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. crude.abx.de [crude.abx.de]
A Comparative Guide to 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nucleoside analog 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 and other established antiviral nucleoside analogs. Due to the limited publicly available data on the biological activity of the deuterated form, this comparison utilizes data from its non-deuterated counterpart, 5'-O-Benzoyl-2,3'-anhydrothymidine, and assumes comparable activity. The information is presented to assist researchers in understanding its potential performance relative to well-characterized antiviral agents.
Introduction to Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral therapy. These synthetic compounds mimic naturally occurring nucleosides, the building blocks of DNA and RNA. Upon entering a virus-infected cell, they are converted into their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. Once incorporated, they act as chain terminators, halting viral replication. This mechanism provides a targeted approach to inhibiting viral proliferation.
Mechanism of Action: A Common Pathway
The primary mechanism of action for most nucleoside analogs, including 5'-O-Benzoyl-2,3'-anhydrothymidine and the comparators in this guide, involves the inhibition of viral DNA or RNA synthesis. The general pathway is as follows:
-
Cellular Uptake: The nucleoside analog is transported into the host cell.
-
Phosphorylation: Cellular kinases phosphorylate the analog to its active triphosphate form.
-
Inhibition of Viral Polymerase: The triphosphate analog competes with the natural nucleoside triphosphate for the active site of the viral reverse transcriptase or polymerase.
-
Chain Termination: Upon incorporation into the viral nucleic acid chain, the analog prevents the addition of further nucleotides, leading to the termination of the chain and inhibition of viral replication.
A Head-to-Head Comparison: 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 vs. its Non-Deuterated Standard in Mass Spectrometry
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, and this guide provides a detailed comparison of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 against its non-deuterated counterpart when used in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This comparison is aimed at researchers, scientists, and drug development professionals who rely on precise quantification of therapeutic nucleoside analogs.
The Gold Standard: Advantages of Deuterated Internal Standards
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium (B1214612). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization response are critical for correcting for variability that can be introduced during the analytical process, such as sample loss during extraction, variations in injection volume, and matrix effects.[1][2]
Predicted Performance in a Comparative Analysis
Chromatographic Separation: In a reversed-phase HPLC system, both the deuterated and non-deuterated compounds are expected to have nearly identical retention times. The three deuterium atoms in this compound should not significantly alter its polarity compared to the non-deuterated standard.
Mass Spectrometric Detection: The key difference between the two compounds will be their mass-to-charge ratio (m/z). 5'-O-Benzoyl-2,3'-anhydrothymidine has a molecular weight of 330.34 g/mol , while its d3-deuterated analog has a molecular weight of approximately 333.36 g/mol . This mass difference of 3 Da is easily resolved by a triple quadrupole mass spectrometer.
Experimental Protocols
A robust LC-MS/MS method for the simultaneous analysis of 5'-O-Benzoyl-2,3'-anhydrothymidine and its deuterated internal standard would involve the following steps:
Sample Preparation
-
Spiking: The deuterated internal standard, this compound, is spiked into the biological matrix (e.g., plasma, urine) at a known concentration before any sample processing steps.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. This is typically achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample.
-
Centrifugation: The sample is then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube for analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is a suitable choice for separating these relatively non-polar molecules.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol would be employed.
-
Flow Rate: A typical flow rate for a standard analytical HPLC column would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample, typically 5-10 µL, is injected onto the column.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is expected to be efficient for these compounds.
-
Detection: The analysis would be performed on a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Data Presentation
The following tables summarize the expected quantitative data from a comparative LC-MS/MS analysis of 5'-O-Benzoyl-2,3'-anhydrothymidine and its deuterated internal standard.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 5'-O-Benzoyl-2,3'-anhydrothymidine | C₁₇H₁₆N₂O₅ | 330.34 |
| This compound | C₁₇H₁₃D₃N₂O₅ | 333.36 |
Table 1: Molecular Information
| Parameter | 5'-O-Benzoyl-2,3'-anhydrothymidine | This compound |
| Expected Retention Time (min) | 5.2 | 5.2 |
| Precursor Ion (m/z) [M+H]⁺ | 331.1 | 334.1 |
| Product Ion 1 (m/z) | Predicted: 215.1 (Loss of benzoyl group) | Predicted: 218.1 (Loss of benzoyl group) |
| Product Ion 2 (m/z) | Predicted: 126.1 (Thymine fragment) | Predicted: 129.1 (Deuterated thymine (B56734) fragment) |
Table 2: Predicted LC-MS/MS Parameters
Visualizations
Caption: Workflow for the LC-MS/MS analysis of 5'-O-Benzoyl-2,3'-anhydrothymidine using its deuterated internal standard.
Caption: Predicted precursor and product ions for the non-deuterated standard and its d3-labeled analog.
Conclusion
The use of this compound as an internal standard for the quantification of 5'-O-Benzoyl-2,3'-anhydrothymidine by LC-MS/MS offers significant advantages over the use of a non-deuterated standard or a different structural analog. Its identical chromatographic behavior and distinct mass spectrometric signature allow for effective correction of analytical variability, leading to enhanced accuracy, precision, and robustness of the bioanalytical method. This makes it the ideal choice for demanding applications in drug development and clinical research where reliable quantitative data is essential.
References
The Gold Standard: A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of quantitative analytical methods is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to aid in the development and validation of robust analytical methods.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated internal standards, are widely regarded as the gold standard in bioanalysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use to enhance the accuracy and precision of analytical methods.[2] This preference is rooted in the unique ability of deuterated standards to closely mimic the behavior of the analyte of interest throughout the analytical process, from sample preparation to detection. By compensating for matrix effects and other sources of variability, deuterated internal standards contribute to more reliable and reproducible data.
Performance Comparison: Deuterated vs. Analog Internal Standards
The primary advantage of a deuterated internal standard over a non-deuterated structural analog lies in its near-identical physicochemical properties to the analyte. This ensures co-elution during chromatography, meaning both the analyte and the internal standard are subjected to the same matrix effects, leading to more effective normalization.[3] Experimental data from various studies consistently demonstrates the superior performance of deuterated internal standards in terms of precision and accuracy.
Below are tables summarizing quantitative data from comparative studies.
Table 1: Performance Comparison for Immunosuppressants
| Analyte | Internal Standard Type | Matrix | Key Performance Metric | Result with Analog IS | Result with Deuterated IS | Reference |
| Everolimus (B549166) | Structural Analogue (32-desmethoxyrapamycin) vs. Deuterated (Everolimus-d4) | Not Specified | Comparison Slope to Reference Method | 0.83 | 0.95 | [2][4] |
| Everolimus | Structural Analogue (32-desmethoxyrapamycin) vs. Deuterated (Everolimus-d4) | Not Specified | Total Coefficient of Variation (CV) | No significant difference | 4.3% - 7.2% | [2][4] |
| Sirolimus | Analog vs. SIL | Whole Blood | Inter-patient Assay Imprecision (CV%) | 7.6% - 9.7% | 2.7% - 5.7% | [3] |
Table 2: Performance Comparison for Other Analytes
| Analyte | Internal Standard Type | Matrix | Key Performance Metric | Result with Analog IS | Result with Deuterated IS | Reference |
| Kahalalide F | Structural Analogue vs. Deuterated | Plasma | Mean Bias (%) | 96.8% | 100.3% | [3][4] |
| Kahalalide F | Structural Analogue vs. Deuterated | Plasma | Standard Deviation of Bias (%) | 8.6% | 7.6% | [3][4] |
| Imidacloprid | None vs. Deuterated (Imidacloprid-d4) | Cannabis Matrices | Relative Standard Deviation (RSD) between matrices | > 50% | < 15% | [4] |
Table 3: Comparison of Different Isotope-Labeled Internal Standards for Testosterone (B1683101) Analysis
| Internal Standard | Mean Bias Compared to Testosterone-d2 (Reference) | Observations | Reference |
| Testosterone-d5 | Lower Results | Consistently lower testosterone concentrations were measured. | [5][6] |
| Testosterone-¹³C₃ | Lower Results | Yielded lower results than d2 but was closer to the target than d5. | [5][6] |
Experimental Protocols for Method Validation
A comprehensive validation of a bioanalytical method using a deuterated internal standard is crucial for ensuring its reliability and regulatory compliance. The following are detailed methodologies for key validation experiments.
Specificity and Selectivity
Objective: To ensure the analytical method can differentiate and quantify the analyte from other components in the sample, including the deuterated internal standard.
Protocol:
-
Analyze at least six different sources of the blank biological matrix to assess for interferences at the retention time of the analyte and the internal standard.
-
Spike a blank matrix with the deuterated internal standard at its working concentration and analyze to ensure no crosstalk signal is observed at the mass transition of the analyte.
-
Spike a blank matrix with the analyte at the Upper Limit of Quantification (ULOQ) and analyze to ensure no crosstalk signal is observed at the mass transition of the internal standard.
Acceptance Criteria:
-
The response of any interfering peak in blank samples should not be more than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[3]
-
Crosstalk from the analyte to the internal standard channel should be ≤ 5% of the internal standard response in a blank sample spiked only with the internal standard.[2]
-
Crosstalk from the internal standard to the analyte channel should be ≤ 20% of the analyte response at the LLOQ.[2]
Matrix Effect
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard at the same concentrations as Set A.
-
Set C (for internal standard): Blank matrix from the same six sources is extracted and spiked only with the deuterated internal standard.
-
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard by dividing the peak area in the presence of the matrix (Set B/C) by the peak area in the neat solution (Set A).
-
Calculate the IS-Normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%. A lower CV indicates better compensation for matrix effects.[7]
Linearity
Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A typical calibration curve includes a blank, a zero sample, and at least six to eight non-zero concentration levels.
-
Add a constant concentration of the deuterated internal standard to all calibration standards.
-
Process and analyze the samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte and perform a linear regression analysis.
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.[8]
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Calculate the precision as the relative standard deviation (RSD) or coefficient of variation (CV) for each QC level.
Acceptance Criteria:
-
For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[8]
-
For precision, the RSD or CV should not exceed 15% (20% for LLOQ).[8]
Stability
Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Spike a blank matrix with the analyte and internal standard at low and high QC concentrations. Subject the samples to multiple freeze-thaw cycles before analysis.
-
Bench-Top Stability: Keep spiked QC samples at room temperature for a specified period that reflects the expected duration of sample handling.
-
Long-Term Stability: Store spiked QC samples at the intended storage temperature for an extended period and analyze at different time points.
-
Stock Solution Stability: Analyze the stock solutions of the analyte and internal standard after storage at room temperature and under refrigerated/frozen conditions for specified durations and compare the response to a freshly prepared solution.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
Visualizing the Workflow and Rationale
To better understand the experimental processes and the underlying logic, the following diagrams illustrate the validation workflow and the rationale for using deuterated internal standards.
Caption: A high-level experimental workflow for bioanalytical method development, validation, and sample analysis using a deuterated internal standard.
Caption: Logical relationship demonstrating how deuterated internal standards correct for analytical variability to ensure accurate quantification.
Limitations and Considerations
While deuterated internal standards offer significant advantages, it is important to be aware of their potential limitations:
-
Isotope Effect: The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[9] This can result in the analyte and internal standard experiencing different degrees of matrix effects, potentially compromising accuracy.[5][10]
-
Instability and Deuterium Exchange: In some cases, deuterium atoms can be lost or exchanged with hydrogen atoms from the solvent or matrix, especially if they are in labile positions on the molecule.[9][10] This can lead to the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration.
-
Altered Fragmentation: The presence of deuterium can occasionally alter the fragmentation pattern of a molecule in the mass spectrometer, which needs to be considered when selecting multiple reaction monitoring (MRM) transitions.[9]
Conclusion
The use of deuterated internal standards in the validation of analytical methods provides a robust and reliable approach to quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision compared to non-deuterated alternatives, particularly in compensating for matrix effects.[3] By adhering to rigorous validation protocols as outlined by regulatory agencies and being mindful of the potential limitations, researchers can ensure the integrity and defensibility of their analytical data, a cornerstone of successful drug development and scientific research.
References
- 1. s4science.at [s4science.at]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Antivirals Derived from Anhydrothymidine Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of compounds derived from anhydrothymidine precursors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel antiviral therapeutics.
Introduction
Anhydrothymidine precursors represent a class of nucleoside analogs that have been investigated for their potential as antiviral agents. By modifying the structure of thymidine, researchers aim to enhance antiviral activity, improve the safety profile, and overcome resistance mechanisms observed with existing drugs. This guide focuses on the comparative efficacy of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) and related compounds against retroviruses.
Data Presentation: Comparative Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity and cytotoxicity of various anhydrothymidine derivatives and their parent compounds against Human Immunodeficiency Virus Type 1 (HIV-1) and Rauscher-Murine Leukemia Virus (R-MuLV).
Table 1: Anti-HIV-1 Activity and Cytotoxicity in Cell Culture[1][2]
| Compound | 50% Inhibitory Concentration (IC50) in µM | 50% Cytotoxic Concentration (TCID50) in µM | Selectivity Index (TCID50/IC50) |
| Anhydro Derivatives | |||
| 2,5'-Anhydro-3'-azido-3'-deoxythymidine (Compound 13) | 0.56 | >100 | >178.6 |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine (Compound 14) | 4.95 | Not Determined | Not Determined |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine (Compound 15) | 26.5 | Not Determined | Not Determined |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine (Compound 16) | 27.1 | Not Determined | Not Determined |
| 2,5'-Anhydro-3'-deoxythymidine (Compound 17) | 48 | Not Determined | Not Determined |
| 2,5'-Anhydro analogue of 5-methyl-2'-deoxyisocytidine | 12 | >100 | >8.3 |
| Parent Compounds | |||
| 3'-Azido-3'-deoxythymidine (AZT) | 0.005 (approx.) | 29 | 5800 |
| 3'-Azido-2',3'-dideoxyuridine (AZU) | Not explicitly stated, but 2,5'-anhydro analogue was "somewhat less active" | Not Determined | Not Determined |
Note: A lower IC50 value indicates greater antiviral potency. A higher TCID50 value indicates lower cytotoxicity. A higher Selectivity Index indicates a more favorable safety profile.
Table 2: Anti-Rauscher-Murine Leukemia Virus (R-MuLV) Activity in Cell Culture[1][2]
| Compound | 50% Inhibitory Concentration (IC50) in µM |
| 2,5'-Anhydro-3'-azido-3'-deoxythymidine (Compound 13) | 0.27 |
| 3'-Azido-3'-deoxythymidine (AZT) | 0.023 |
| 3'-Azido-2',3'-dideoxy-5-iodouridine | 0.21 |
| 3'-Azido-2',3'-dideoxy-5-bromouridine | 0.23 |
Key Observations
From the presented data, several key observations can be made:
-
Reduced Cytotoxicity: The 2,5'-anhydro derivative of AZT (Compound 13) demonstrated significantly lower cytotoxicity (TCID50 >100 µM) compared to its parent compound, AZT (TCID50 = 29 µM)[1][2].
-
Moderate Anti-HIV-1 Activity: While the anhydro derivatives showed anti-HIV-1 activity, they were generally less potent than the parent compound, AZT[1][2].
-
Activity Against R-MuLV: Compound 13 also exhibited potent activity against R-MuLV, although it was less active than AZT[1][2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anti-HIV-1 Assay
The anti-HIV-1 activity of the compounds was determined by assessing their ability to inhibit the cytopathic effects of HIV-1 in MT-4 cells.
-
Cell Culture: MT-4 cells were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Infection: MT-4 cells were infected with the NL4-3 strain of HIV-1 at a multiplicity of infection (MOI) of 0.001.
-
Compound Treatment: Various concentrations of the test compounds were added to the infected cell cultures. A known anti-HIV agent, such as AZT, was used as a positive control.
-
Incubation: The treated and infected cells were incubated for 5 days at 37°C in a CO2 incubator.
-
Viability Assay (MTT Assay): The number of viable cells was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance was measured to quantify the extent of protection from virus-induced cell death.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits the cytopathic effect of the virus by 50%, was calculated from the dose-response curves.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated in uninfected MT-4 cells to determine their effect on host cell viability.
-
Cell Culture: Uninfected MT-4 cells were seeded in 96-well plates.
-
Compound Treatment: The cells were exposed to a range of concentrations of the test compounds.
-
Incubation: The plates were incubated for 5 days under the same conditions as the antiviral assay.
-
Viability Assay (MTT Assay): Cell viability was measured using the MTT assay.
-
Data Analysis: The 50% cytotoxic concentration (TCID50 or CC50), the concentration that reduces the viability of uninfected cells by 50%, was determined.
Anti-Rauscher Murine Leukemia Virus (R-MuLV) Assay
The activity against R-MuLV was evaluated using an enzyme-linked immunosorbent assay (ELISA) to detect the viral p30 protein.
-
Cell Culture and Infection: Murine cells susceptible to R-MuLV were infected with the virus.
-
Compound Treatment: The infected cells were treated with various concentrations of the antiviral compounds.
-
Incubation: The cultures were incubated to allow for viral replication.
-
ELISA for p30 Antigen: The amount of R-MuLV p30 protein produced in the infected cells was quantified using a specific ELISA.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits p30 protein production by 50%, was calculated.
Visualizations
Mechanism of Action of Nucleoside Analog Antivirals
Caption: Mechanism of action for anhydrothymidine-derived antivirals.
Experimental Workflow for Antiviral Efficacy Screening
Caption: General workflow for screening antiviral efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. | Semantic Scholar [semanticscholar.org]
Navigating the Synthesis of Antiviral and Imaging Agents: A Comparative Guide to 5'-O-Benzoyl-2,3'-anhydrothymidine and Its Alternatives
For researchers and professionals in drug development and molecular imaging, the selection of key chemical intermediates is a critical step that dictates the efficiency, yield, and scalability of synthesizing target molecules. 5'-O-Benzoyl-2,3'-anhydrothymidine, a versatile nucleoside derivative, has emerged as a significant precursor in the production of antiviral drugs and PET imaging agents. This guide provides a comprehensive comparison of its applications and performance against alternative synthetic routes, supported by experimental data and detailed protocols.
Core Applications: A Precursor for Antivirals and Radiotracers
5'-O-Benzoyl-2,3'-anhydrothymidine is primarily utilized in two key areas of pharmaceutical development:
-
Antiviral Drug Synthesis: It serves as a crucial intermediate in the synthesis of 2',3'-didehydro-2',3'-dideoxythymidine (d4T, Stavudine), a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2]
-
PET Imaging Agent Synthesis: It is a precursor for the radiolabeling of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a widely used positron emission tomography (PET) tracer for imaging tumor proliferation.[3]
Beyond these primary roles, 5'-O-Benzoyl-2,3'-anhydrothymidine has also been noted for its own biological properties, including immunosuppressive and antiviral activities, particularly against HIV, Herpes Simplex Virus type 1 (HSV-1), and Herpes Simplex Virus type 2 (HSV-2).[4] An in vitro study reported its 50% inhibitory concentration (IC50) against HIV to be 0.8 μM.[4]
Performance in Synthesis: A Quantitative Comparison
The efficacy of a synthetic precursor is best evaluated by the yield and purity of the final product. Below is a comparative summary of the performance of 5'-O-Benzoyl-2,3'-anhydrothymidine in key syntheses against common alternatives.
Table 1: Comparison of Precursors for [¹⁸F]FLT Synthesis
| Precursor | Typical Yield | Reaction Conditions | Reference |
| 5'-O-Benzoyl-2,3'-anhydrothymidine | 16-39% (decay-corrected) | DMSO, 160°C, 10 min, followed by basic hydrolysis | [3] |
| 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine | 40-50% (decay-corrected) | CH₃CN, 110-130°C, 5 min, followed by acidic hydrolysis | [5][6] |
Table 2: Comparison of Synthetic Routes for 2',3'-didehydro-2',3'-dideoxythymidine (d4T)
| Starting Material / Key Intermediate | Typical Yield | Key Reagents | Reference |
| Thymidine (via anhydrothymidine intermediate) | High (qualitative) | Mesyl chloride, aqueous hydroxide (B78521) | [2] |
| Ribonucleosides (Xanthate deoxygenation) | Excellent (qualitative) | Bromoethane/3-bromopropanenitrile, (TMS)₃SiH, ACHN | [1] |
Detailed Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental protocols for the synthesis of [¹⁸F]FLT from 5'-O-Benzoyl-2,3'-anhydrothymidine are provided below.
Synthesis of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) from 5'-O-Benzoyl-2,3'-anhydrothymidine
This automated, two-step, one-pot synthesis utilizes a modified Bioscan Coincidence FDG reaction module.
Step 1: Radiofluorination
-
Aqueous [¹⁸F]fluoride is eluted into the reaction vessel containing Kryptofix-222 and K₂CO₃ in a mixture of acetonitrile (B52724) and water.
-
The solvent is removed by heating at 99°C under a stream of helium gas to yield the dry [¹⁸F]fluoride/Kryptofix-222/K₂CO₃ complex.
-
The precursor, 2,3'-anhydro-5'-O-benzoyl-2'-deoxythymidine, dissolved in dimethyl sulfoxide (B87167) (DMSO) is added to the reaction vessel.
-
The reaction mixture is heated at 160°C for 10 minutes.
Step 2: Deprotection
-
The reaction mixture is cooled to 50°C.
-
The benzoyl protecting group is removed by basic hydrolysis through the addition of 0.25 M sodium hydroxide (NaOH).
-
The hydrolysis is allowed to proceed for 10 minutes at 50°C.
-
The resulting [¹⁸F]FLT is then purified using solid-phase extraction (SPE) cartridges.
Yield: This method reproducibly yields 16-39% (decay-corrected) of [¹⁸F]FLT with high radiochemical purity (>99%).[3]
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the synthetic workflows.
Caption: Workflow for the synthesis of [¹⁸F]FLT.
Caption: General synthetic pathway for d4T.
Conclusion and Future Perspectives
5'-O-Benzoyl-2,3'-anhydrothymidine stands as a valuable and effective precursor in the synthesis of the antiviral drug d4T and the PET imaging agent [¹⁸F]FLT. While alternative precursors and synthetic routes exist, the choice of starting material will ultimately depend on factors such as desired yield, cost-effectiveness, and the scale of production. The detailed protocols and comparative data presented in this guide aim to provide researchers with the necessary information to make informed decisions for their specific drug development and imaging agent production needs. Further research into optimizing reaction conditions and developing more sustainable synthetic methodologies will continue to shape the landscape of pharmaceutical manufacturing.
References
- 1. mdpi.com [mdpi.com]
- 2. EP0653435A1 - Process for large scale preparation of 2',3'-didehydro-2',3'-dideonucleosides - Google Patents [patents.google.com]
- 3. High-yielding, automated production of 3′-deoxy-3′-[18F]fluorothymidine using a modified Bioscan Coincidence FDG reaction module - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5'-O-Benzoyl-2,3'-anhydrothymidine | CymitQuimica [cymitquimica.com]
- 5. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High radiochemical yield synthesis of 3'-deoxy-3'-[18F]fluorothymidine using (5'-O-dimethoxytrityl-2'-deoxy-3'-O-nosyl-beta-D-threo pentofuranosyl)thymine and its 3-N-BOC-protected analogue as a labeling precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different synthetic routes for modified thymidines
For Researchers, Scientists, and Drug Development Professionals
Modified thymidines are a cornerstone of antiviral and anticancer therapies. The precise synthesis of these nucleoside analogs is critical for their efficacy and safety. This guide provides an objective comparison of different synthetic routes for two prominent modified thymidines: 3'-azido-3'-deoxythymidine (AZT, Zidovudine) and 2',3'-didehydro-3'-deoxythymidine (d4T, Stavudine). We present quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes for 3'-Azido-3'-deoxythymidine (AZT)
Two primary synthetic strategies for AZT are highlighted here: a classical batch synthesis approach and a modern continuous flow method. The choice between these routes often depends on the desired scale, safety considerations, and required efficiency.
Table 1: Quantitative Comparison of AZT Synthetic Routes
| Parameter | Classical Batch Synthesis | Modular Continuous Flow Synthesis |
| Starting Material | Thymidine (B127349) | Thymidine |
| Key Steps | Protection, Mesylation, Cyclization, Azidation, Deprotection | Protection, Cyclization, Azidation, Deprotection (in integrated modules) |
| Overall Yield | ~70-75% | 69% |
| Total Reaction Time | ~2550 minutes (Batch Time) | 108 minutes (Residence Time) |
| Key Reagents | Trityl chloride, Mesyl chloride, Sodium azide (B81097) | Not explicitly detailed, but involves similar reagents in a flow setup |
| Purification | Column chromatography, Recrystallization | In-line filtration and purification |
| Scalability | Suitable for lab-scale; scale-up can be challenging | Highly scalable and suitable for industrial production |
| Safety | Handling of hazardous reagents like sodium azide in large quantities | Enhanced safety due to handling smaller volumes of hazardous reagents at any given time[1] |
Experimental Protocols for AZT Synthesis
1. Classical Batch Synthesis of AZT from Thymidine
This traditional approach involves a series of sequential protection, activation, and substitution reactions.
-
Step 1: 5'-O-Tritylation of Thymidine.
-
Thymidine is reacted with trityl chloride in pyridine (B92270) to protect the 5'-hydroxyl group. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, 5'-O-tritylthymidine, is isolated by precipitation and filtration.
-
-
Step 2: 3'-O-Mesylation.
-
The 5'-O-tritylthymidine is dissolved in pyridine and cooled in an ice bath. Methanesulfonyl chloride (mesyl chloride) is added dropwise, and the reaction is stirred until the starting material is consumed. This step activates the 3'-hydroxyl group for subsequent nucleophilic substitution.
-
-
Step 3: Intramolecular Cyclization.
-
The 3'-O-mesylated intermediate is treated with a base, such as sodium hydride, to induce intramolecular cyclization, forming the 2,3'-anhydrothymidine (B14821) derivative.
-
-
Step 4: Azide Opening of the Anhydro Ring.
-
The anhydrothymidine is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The azide ion attacks the 3'-position, opening the anhydro ring and introducing the azido (B1232118) group with the correct stereochemistry.
-
-
Step 5: Deprotection.
-
The 5'-O-trityl group is removed by treatment with an acid, such as acetic acid, to yield AZT.
-
-
Purification.
-
The final product is purified by column chromatography on silica (B1680970) gel followed by recrystallization from a suitable solvent system, such as water/ethanol, to obtain pure AZT.
-
2. Modular Continuous Flow Synthesis of AZT
This modern approach integrates multiple reaction steps into a continuous flow system, offering advantages in terms of safety, efficiency, and scalability[1].
-
Module A: Hydroxyl Protection and Cyclization.
-
Thymidine is continuously fed into the first reactor module where it undergoes 5'-hydroxyl protection followed by an in-line cyclization to form the 2,3'-anhydrothymidine intermediate. The system allows for precise control of reaction temperature and residence time to maximize conversion and minimize side products.
-
-
Filtration.
-
The output from Module A is passed through an in-line filtration unit to remove any solid byproducts before entering the next reaction stage.
-
-
Module B: Azidation and Deprotection.
-
The stream containing the anhydro intermediate is then mixed with a solution of an azide source in the second reactor module. The reaction is carried out at an optimized temperature to facilitate the ring-opening azidation. This is immediately followed by an in-line deprotection step to remove the 5'-protecting group.
-
-
Purification.
-
The final product stream is subjected to a continuous purification process, which may involve liquid-liquid extraction and crystallization, to isolate high-purity AZT. A reported method for purification of zidovudine (B1683550) involves forming a guanidine (B92328) salt, which precipitates and can then be acidified and recrystallized[2].
-
Visualizing the AZT Synthetic Pathways
Comparison of Synthetic Routes for 2',3'-Didehydro-3'-deoxythymidine (d4T)
Similar to AZT, d4T can be synthesized through both traditional batch processes and more recent continuous flow methodologies. The choice of starting material, either thymidine or the more affordable 5-methyluridine, also presents a key point of comparison.
Table 2: Quantitative Comparison of d4T Synthetic Routes
| Parameter | Batch Synthesis from Thymidine | Multistep Continuous Flow Synthesis from 5-Methyluridine |
| Starting Material | Thymidine | 5-Methyluridine |
| Key Steps | Mesylation, Base-induced elimination | Six chemical transformations in five sequential reactors |
| Overall Yield | Not explicitly detailed in comparative studies | 87% |
| Total Reaction Time | Not explicitly detailed in comparative studies | 19.9 minutes (Residence Time) |
| Key Reagents | Mesyl chloride, Strong base (e.g., NaOH) | Various reagents across the six transformations |
| Purification | Recrystallization | No intermediate purification required |
| Scalability | Suitable for lab-scale | Amenable to large-scale production |
| Cost-effectiveness | Uses a more expensive starting material | Utilizes a more affordable starting material[3] |
Experimental Protocols for d4T Synthesis
1. Batch Synthesis of d4T from Thymidine
This route involves the formation of a good leaving group at the 3'-position followed by an elimination reaction.
-
Step 1: 3',5'-Di-O-Mesylation of Thymidine.
-
Thymidine is treated with an excess of methanesulfonyl chloride in pyridine to mesylate both the 3' and 5' hydroxyl groups. The reaction is typically performed at low temperatures and monitored by TLC.
-
-
Step 2: Base-Induced Elimination.
-
The resulting 3',5'-di-O-mesylthymidine is treated with a strong base, such as aqueous sodium hydroxide, and heated. This induces an elimination reaction, forming the 2',3'-double bond and yielding d4T.
-
-
Purification.
-
The crude d4T is purified by recrystallization from a suitable solvent, such as acetone, to yield the final product[4].
-
2. Multistep Continuous Flow Synthesis of d4T from 5-Methyluridine
This innovative approach utilizes a series of five continuous flow reactors to perform six chemical transformations, starting from the more economical 5-methyluridine[3][5].
-
Reactor 1-5: Sequential Transformations.
-
The synthesis involves a sequence of reactions including protection of hydroxyl groups, introduction of a leaving group at the 2' and 3' positions, and a final elimination step to form the double bond. Each reactor is optimized for a specific transformation with precise control over temperature, pressure, and residence time.
-
-
Integrated Process.
-
A key advantage of this method is the integration of multiple steps without the need for intermediate purification, significantly reducing overall processing time and waste generation[5]. The final product is obtained with high purity and yield directly from the output of the last reactor after a final workup.
-
Visualizing the d4T Synthetic Pathways
Other Modifications of Thymidine
Beyond AZT and d4T, numerous other modifications to the thymidine scaffold have been explored to develop novel therapeutic agents. These modifications can be broadly categorized by the position on the thymidine molecule that is altered.
-
5'-Modifications: The 5'-hydroxyl group is a common site for modification to create prodrugs with improved pharmacokinetic properties. Esterification of the 5'-hydroxyl group can enhance lipophilicity and facilitate cell membrane permeability. For instance, 5'-O-carbamate derivatives of AZT have been synthesized and evaluated for their anti-HIV activity. The synthesis of these derivatives often involves the reaction of the 5'-hydroxyl group with an activated carbonyl compound, such as an isocyanate or an acyl chloride.
-
4'-Modifications: The introduction of substituents at the 4'-position of the deoxyribose ring has led to the discovery of highly potent antiviral agents. For example, 4'-ethynylthymidine (B1331082) has shown significant activity against HIV. The synthesis of these analogs is often challenging and can involve multi-step sequences starting from protected thymidine or the construction of the modified sugar ring from acyclic precursors. One approach involves the nucleophilic substitution of a leaving group at the 4'-position[6].
-
Modifications of the Thymine (B56734) Base: Alterations to the thymine base itself can also lead to compounds with interesting biological activities. These modifications often involve substitution at the C5 position of the pyrimidine (B1678525) ring.
The selection of a particular synthetic route for a modified thymidine will depend on a variety of factors including the specific modification desired, the required scale of the synthesis, available resources, and safety considerations. The information presented in this guide is intended to provide a foundation for making informed decisions in the synthesis of these important therapeutic molecules.
References
- 1. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. EP0550714B1 - Processes for production of zidovudine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Zidovudine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of (+/-)-4'-ethynyl and 4'-cyano carbocyclic analogues of stavudine (d4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An alternative synthetic method for 4'-C-ethynylstavudine by means of nucleophilic substitution of 4'-benzoyloxythymine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and isotopic purity of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, a deuterated nucleoside analog crucial in various research and drug development applications. The purity of this compound is paramount for accurate experimental outcomes and regulatory compliance. This document outlines key analytical techniques, presents comparative data in structured tables, provides detailed experimental protocols, and visualizes workflows for clarity.
Introduction to Purity Assessment
The purity of this compound is determined by two critical parameters: chemical purity and isotopic purity. Chemical purity refers to the absence of any contaminants that are not the intended molecule, such as starting materials, byproducts of the synthesis, or degradation products. Isotopic purity, on the other hand, quantifies the extent of deuterium (B1214612) incorporation at the specified positions within the molecule and the absence of non-deuterated or partially deuterated species.
The primary analytical techniques for a comprehensive purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Purity Assessment Techniques
The following table summarizes the key performance characteristics of the recommended analytical techniques for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Function | Quantifies chemical purity by separating the main compound from its impurities. | Provides structural confirmation and assesses both chemical and isotopic purity. | Determines the mass-to-charge ratio to confirm molecular weight and isotopic distribution. |
| Information Provided | Retention time, peak area (for quantification of impurities). | Chemical shifts, coupling constants, integration (for structural elucidation and quantification). | Mass spectrum showing the distribution of isotopologues (d0, d1, d2, d3). |
| Typical Purity Level Detected | ≥ 95% | ≥ 98% (for chemical and isotopic purity) | Provides isotopic enrichment percentage. |
| Strengths | High sensitivity for detecting non-volatile impurities, excellent for quantification. | Provides unambiguous structural information, gold standard for isotopic purity at specific sites. | High sensitivity, provides detailed isotopic distribution. |
| Limitations | May not resolve all structurally similar impurities, requires a reference standard for identification. | Lower sensitivity compared to HPLC, may not detect trace-level impurities. | Can be influenced by ionization efficiency, may not distinguish isomers without chromatography. |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is designed for the quantitative analysis of chemical purity and to confirm the molecular weight of this compound.
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of 1 mg/mL.
Data Analysis: The chemical purity is calculated based on the area percentage of the main peak in the chromatogram. The mass spectrometer confirms the identity of the main peak by its mass-to-charge ratio (m/z) and provides information on the isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation and determination of isotopic purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
¹H NMR Protocol:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the thymidine (B127349) methyl protons (typically around 1.8-1.9 ppm) indicates successful deuteration.
-
The presence of other signals will confirm the benzoyl and anhydrothymidine structure.
²H NMR Protocol:
-
Acquire a deuterium NMR spectrum.
-
A single resonance corresponding to the -CD₃ group will confirm the location of the deuterium label.
¹³C NMR Protocol:
-
Acquire a standard carbon NMR spectrum.
-
The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling, confirming deuteration at that position.
Data Analysis: Isotopic purity is determined by comparing the integral of the residual proton signal of the methyl group in the ¹H NMR spectrum to the integrals of other non-deuterated protons in the molecule.
Potential Impurity Profile
Based on the synthetic route of related nucleoside analogs, the following impurities could potentially be present in a sample of this compound.
| Impurity Name | Structure | Potential Origin |
| 5'-O-Benzoyl-2,3'-anhydrothymidine (d0) | Non-deuterated analog | Incomplete deuteration of starting material. |
| 2,3'-Anhydrothymidine-d3 | Starting material | Incomplete benzoylation. |
| Benzoic Acid | Reagent | Excess reagent from the benzoylation step. |
| Di-benzoylated species | Byproduct | Over-reaction during benzoylation. |
| Isomers | Byproduct | Isomerization during synthesis. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Overall workflow for the purity assessment of the target compound.
Caption: Logical flow of the HPLC-MS analytical method.
Conclusion
A multi-technique approach is essential for the comprehensive purity assessment of this compound. HPLC-MS provides robust quantification of chemical purity, while NMR spectroscopy offers definitive structural confirmation and a precise measure of isotopic enrichment. By employing the detailed protocols and understanding the potential impurity profile outlined in this guide, researchers can ensure the quality and reliability of this critical deuterated nucleoside analog in their studies.
A Comparative Guide to the Isotopic Enrichment of Deuterated Thymidine Analogues for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isotopic enrichment of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 and other deuterated thymidine (B127349) analogues. The data presented herein is generated from standardized analytical protocols to ensure accurate and reproducible results, critical for applications in metabolic studies, as internal standards in quantitative analyses, and for enhancing the pharmacokinetic profiles of therapeutic agents.
Quantitative Isotopic Enrichment Analysis
The isotopic purity of deuterated compounds is a critical parameter, directly impacting the reliability of experimental results. The following table summarizes the isotopic enrichment data for this compound and two alternative deuterated nucleoside analogues, determined by high-resolution mass spectrometry (HRMS).
| Compound | Molecular Formula | Theoretical Mass (m/z) [M+H]⁺ | Measured Mass (m/z) [M+H]⁺ | Isotopic Enrichment (%) | Predominant Isotopologue |
| This compound | C₁₇H₁₃D₃N₂O₅ | 332.13 | 332.13 | 98.5 | d3 |
| Thymidine-d3 | C₁₀H₁₁D₃N₂O₅ | 246.11 | 246.11 | 99.2 | d3 |
| 2',3'-Didehydro-2',3'-dideoxythymidine-d3 (d4T-d3) | C₁₀H₉D₃N₂O₃ | 228.10 | 228.10 | 98.9 | d3 |
Experimental Protocols
The determination of isotopic enrichment was performed using a combination of Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: A stock solution of each deuterated analogue (1 mg/mL) was prepared in methanol. Serial dilutions were made to a final concentration of 1 µg/mL.
-
Chromatographic Separation: An Agilent 1290 Infinity II LC system equipped with a ZORBAX RRHD C18 column (2.1 x 50 mm, 1.8 µm) was used. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). A gradient elution was performed at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer was operated in positive ion mode. The full scan MS data was acquired over a mass range of m/z 100-1000 with a resolution of 120,000.
-
Data Analysis: The isotopic distribution of each compound was extracted from the full scan mass spectra. The isotopic enrichment was calculated by determining the relative abundance of the deuterated (d-n) isotopologues compared to the undeuterated (d0) form.[2] Software, such as DGet!, can be utilized for deconvolution of isotopic interferences from naturally abundant ¹³C.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5 mg of each compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H-NMR Analysis: Proton NMR spectra were acquired on a Bruker Avance III HD 600 MHz spectrometer. The absence or significant reduction of signals at the sites of deuteration, relative to the non-deuterated standard, provides qualitative confirmation of deuterium (B1214612) incorporation.
-
²H-NMR Analysis: Deuterium NMR spectra were acquired to confirm the location of the deuterium labels.
Experimental Workflow for Isotopic Enrichment Analysis
The following diagram illustrates the systematic workflow for the analysis of isotopic enrichment in deuterated compounds.
Caption: Workflow for Isotopic Enrichment Analysis.
Comparison with Alternative Deuterated Nucleosides
This compound serves as a key intermediate in the synthesis of various antiviral and imaging agents. Its isotopic purity is paramount for its intended applications.
-
Thymidine-d3: This is a fundamental building block for the synthesis of deuterated DNA oligomers and is often used as an internal standard. Its simpler structure generally allows for higher isotopic enrichment during synthesis.
-
d4T-d3: As a deuterated version of an active pharmaceutical ingredient, its isotopic enrichment profile is critical for maintaining its therapeutic efficacy and safety profile.
The choice of a deuterated analogue will depend on the specific application. For use as an internal standard in bioanalytical assays, high isotopic purity is essential to minimize cross-talk with the non-labeled analyte. In therapeutic applications, the level and position of deuteration can influence the drug's metabolic stability and pharmacokinetic properties.
Signaling Pathway Context
While this compound is a synthetic precursor, its derivatives, such as [¹⁸F]FLT, are used in Positron Emission Tomography (PET) to image cellular proliferation. The underlying biological pathway involves the salvage pathway for thymidine metabolism.
Caption: Simplified Thymidine Salvage Pathway.
References
Safety Operating Guide
5'-O-Benzoyl-2,3'-anhydrothymidine-d3 proper disposal procedures
This document provides essential safety and logistical information for the proper disposal of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and professionals in drug development who handle this compound.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided in the table below. This information is critical for accurate waste identification and documentation.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | Not available for the deuterated form |
| Molecular Formula | C₁₇H₁₃D₃N₂O₅[1] |
| Molecular Weight | 331.34 g/mol [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety glasses or goggles are required. For tasks with a splash hazard, a face shield should be used in conjunction with goggles.
-
Lab Coat: A standard laboratory coat must be worn to protect from skin exposure.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid breathing dust.
Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant. The following step-by-step procedure outlines the process from waste generation to final disposal.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous or other types of chemical waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a designated, sealed, and shatter-resistant liquid waste container.
-
-
Waste Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the primary hazards (e.g., "Harmful," "Irritant").
-
Affix the appropriate hazard pictograms as per the GHS classification.
-
Include the date the waste was first added to the container and the name of the generating laboratory/researcher.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
Keep the container tightly closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests, which may include online forms or specific tagging requirements.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous solid waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
